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  • Product: 4-Chlorophenyl quinoline-8-sulfonate
  • CAS: 5409-91-6

Core Science & Biosynthesis

Foundational

4-Chlorophenyl quinoline-8-sulfonate CAS number and molecular weight

CAS Number: 5409-91-6 Molecular Weight: 319.76 Da[1][2] Executive Summary 4-Chlorophenyl quinoline-8-sulfonate (CAS 5409-91-6) is a specialized sulfonate ester derived from the condensation of 8-quinolinesulfonyl chlorid...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 5409-91-6 Molecular Weight: 319.76 Da[1][2]

Executive Summary

4-Chlorophenyl quinoline-8-sulfonate (CAS 5409-91-6) is a specialized sulfonate ester derived from the condensation of 8-quinolinesulfonyl chloride and 4-chlorophenol.[1] Within medicinal chemistry, this compound represents a critical scaffold in the exploration of quinoline-based pharmacophores . While 8-hydroxyquinoline derivatives are widely recognized for metal chelation, the 8-sulfonate ester modification locks the oxygen functionality, shifting the molecule's utility toward enzyme inhibition (specifically proteases and esterases) and antimicrobial screening .

This guide outlines the physicochemical identity, synthesis protocols, and application vectors for researchers utilizing this compound in drug discovery and chemical biology.

Physicochemical Identity

The following data establishes the baseline identity for quality control (QC) and assay preparation.

PropertySpecification
CAS Number 5409-91-6
IUPAC Name 4-chlorophenyl quinoline-8-sulfonate
Molecular Formula

Molecular Weight 319.76 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, DCM; Poorly soluble in water
LogP (Predicted) ~3.5 - 4.0 (Lipophilic)
H-Bond Donors 0
H-Bond Acceptors 4 (N, 3 Oxygens)

Synthesis & Methodology

Causality of Protocol: The synthesis relies on a nucleophilic acyl substitution at the sulfur atom. The use of a weak base (pyridine or triethylamine) is critical to neutralize the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed hydrolysis of the newly formed ester.

Reaction Pathway (Graphviz Visualization)

The following diagram maps the standard synthesis workflow, highlighting critical control points.

SynthesisPathway cluster_conditions Reaction Conditions Reactant1 8-Quinolinesulfonyl Chloride Intermediate Tetrahedral Sulfonyl Intermediate Reactant1->Intermediate Mix 0°C, DCM Reactant2 4-Chlorophenol Reactant2->Intermediate Base Base Catalyst (Pyridine/Et3N) Base->Intermediate Proton Scavenge Product 4-Chlorophenyl quinoline-8-sulfonate (CAS 5409-91-6) Intermediate->Product Elimination Byproduct HCl Salt (Removed in Workup) Intermediate->Byproduct

Figure 1: Nucleophilic substitution pathway for the synthesis of sulfonate esters.

Bench Protocol

Reagents:

  • 8-Quinolinesulfonyl chloride (1.0 eq)

  • 4-Chlorophenol (1.1 eq)

  • Triethylamine (1.5 eq) or Pyridine (solvent/base)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve 4-chlorophenol (1.1 eq) in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add Triethylamine (1.5 eq) dropwise at 0°C. Stir for 15 minutes to generate the phenoxide species in situ.

  • Addition: Slowly add a solution of 8-quinolinesulfonyl chloride (1.0 eq) in DCM to the reaction mixture. Note: Slow addition controls the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup (Self-Validating Step):

    • Wash organic layer with 1M HCl (removes unreacted amine/quinoline starting material).

    • Wash with sat.

      
       (removes unreacted phenol).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography if high purity (>99%) is required for biological assays.

Applications & Biological Context[3][4][5][6][7][8][9]

Antimicrobial & Antifungal Screening

Research indicates that 8-quinoline sulfonates exhibit bioactivity against specific fungal and bacterial strains. The mechanism often involves the disruption of cell wall synthesis or interference with metal-dependent enzymes, leveraging the quinoline nitrogen's ability to interact with active site residues even when the 8-position is blocked by the sulfonate group [1].

Bioisosteric Replacement

In drug design, this compound serves as a sulfonate bioisostere to sulfonamides. While sulfonamides (


) are stable, sulfonates (

) act as reactive probes. They can be used to:
  • Test the hydrolytic stability of the pharmacophore.

  • Act as "suicide substrates" for serine proteases, where the enzyme attacks the sulfonyl sulfur, leading to irreversible inhibition.

PKM2 Modulation Context

While 8-quinoline sulfonamides are well-documented modulators of Pyruvate Kinase M2 (PKM2) in cancer metabolism [2], the 4-chlorophenyl sulfonate ester (CAS 5409-91-6) is utilized in Structure-Activity Relationship (SAR) libraries to determine the necessity of the hydrogen bond donor (NH) present in the sulfonamide.[1] If the sulfonate ester retains activity, it suggests the binding is driven primarily by steric fit and hydrophobic interactions of the 4-chlorophenyl group rather than H-bonding.

Safety & Handling

  • Hazards: As a sulfonate ester, this compound may possess alkylating or acylating properties. It should be treated as a potential skin sensitizer and irritant.

  • Storage: Store at 2–8°C, desiccated. Moisture can lead to slow hydrolysis, releasing 8-quinolinesulfonic acid and 4-chlorophenol.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for sulfur and nitrogen oxides.

References

  • Bano, B., et al. (2021).[3] "Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non-Steroidal, Anti-inflammatory Agents."[3] Letters in Drug Design & Discovery, 18(2), 112-120.[3] Link

  • Krzywik, J., et al. (2023).[4] "Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase." Molecules, 28(6), 2509.[5] Link

  • BLD Pharm. (n.d.). "Product Information: 4-Chlorophenyl quinoline-8-sulfonate (CAS 5409-91-6)." BLD Pharm Catalog. Link

Sources

Exploratory

Biological Activity of Quinoline-8-Sulfonate Ester Derivatives

An In-Depth Technical Guide for Drug Development Executive Summary Quinoline-8-sulfonate ester derivatives represent a specialized subclass of the quinoline pharmacophore, distinct from the widely studied sulfonamides. T...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development

Executive Summary

Quinoline-8-sulfonate ester derivatives represent a specialized subclass of the quinoline pharmacophore, distinct from the widely studied sulfonamides. These compounds primarily function as 8-quinolyl sulfonates (esters formed between 8-hydroxyquinoline and sulfonic acids). Their pharmacological value lies in their ability to modulate the physicochemical properties of the parent 8-hydroxyquinoline (8-HQ) scaffold—a potent metal chelator.

By masking the 8-hydroxyl group with a sulfonyl moiety, these derivatives often act as lipophilic prodrugs or latent chelators . This structural modification alters cellular permeability, metabolic stability, and target specificity, yielding compounds with significant antimicrobial , anticancer , and anti-inflammatory activities. This guide details their synthesis, structure-activity relationships (SAR), and biological validation protocols.

Chemical Basis & Structural Classification

It is critical to distinguish between the two isomeric forms often conflated in literature:

  • 8-Quinolyl Sulfonates (Target Class): Esters derived from 8-hydroxyquinoline and a sulfonyl chloride (

    
    ). The sulfonate group is attached to the oxygen at position 8.
    
  • Quinoline-8-Sulfonic Acid Esters: Esters derived from quinoline-8-sulfonyl chloride and an alcohol (

    
    ). The sulfonyl group is attached directly to the carbon at position 8.
    

This guide focuses on 8-Quinolyl Sulfonates , as they exhibit superior bioactivity profiles due to their ability to release the cytotoxic 8-HQ moiety upon hydrolysis or interact with specific enzyme pockets via the sulfonate bridge.

Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives is governed by three specific structural domains:

  • The Quinoline Core: Provides π-π stacking interactions with DNA bases or aromatic residues in protein binding pockets.

  • The Sulfonate Linker (

    
    ):  Acts as a "mask" for the chelating oxygen. Stability of this ester determines whether the drug acts intact (enzyme inhibitor) or as a prodrug (releasing 8-HQ).
    
  • The R-Substituent (Aryl/Alkyl): Modulates lipophilicity (LogP). Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the R-ring increase the susceptibility of the ester to hydrolysis, accelerating the release of the active pharmacophore.

Therapeutic Applications

Antimicrobial Activity

8-Quinolyl sulfonates exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus, MRSA) and fungi (C. albicans).

  • Mechanism: The sulfonate ester facilitates transport across the bacterial cell wall. Once intracellular, esterases hydrolyze the compound, releasing 8-HQ which chelates essential metal ions (

    
    , 
    
    
    
    ) required for bacterial metalloenzymes.
  • Potency: Derivatives with lipophilic R-groups (e.g., p-tolyl, naphthyl) often show lower MIC values (1–10 µg/mL) compared to the parent 8-HQ due to enhanced cellular uptake.

Anticancer Potential

These derivatives have demonstrated cytotoxicity against human cancer cell lines, including HeLa (cervical), MCF-7 (breast), and A549 (lung).

  • Cell Cycle Arrest: Specific derivatives induce arrest at the G2/M phase.

  • Targeting: The intact sulfonate can inhibit enzymes such as Pyruvate Kinase M2 (PKM2) , a key regulator of the Warburg effect in cancer cells.

  • Selectivity: Some derivatives show higher toxicity toward cancer cells compared to normal fibroblasts (HFF-1), likely due to the higher esterase activity or metal demand in rapidly dividing cells.

Anti-inflammatory Activity

Recent studies (e.g., Letters in Drug Design & Discovery, 2021) highlight the ability of 8-sulfonate derivatives to inhibit Reactive Oxygen Species (ROS) production in phagocytes.

  • Efficacy: Certain analogs exhibit IC50 values (2.9–6.7 µg/mL) superior to standard NSAIDs like ibuprofen in specific in vitro assays.

Mechanism of Action (MOA)

The MOA is dual-faceted, depending on the stability of the sulfonate ester bond.

  • The Prodrug Pathway (Hydrolysis-Dependent):

    • Entry: The lipophilic ester crosses the cell membrane passively.

    • Activation: Intracellular esterases cleave the

      
       bond.
      
    • Effect: Released 8-HQ chelates intracellular copper/zinc, disrupting the electron transport chain and generating cytotoxic ROS.

  • The Intact Pathway (Hydrolysis-Independent):

    • The whole molecule binds to allosteric sites on enzymes (e.g., PKM2, proteasomes). The sulfonyl group forms hydrogen bonds with active site residues (e.g., Serine, Histidine), locking the enzyme in an inactive conformation.

MOA_Pathway Drug 8-Quinolyl Sulfonate (Lipophilic Ester) Membrane Cell Membrane (Passive Diffusion) Drug->Membrane Uptake Intracellular Intracellular Space Membrane->Intracellular Hydrolysis Esterase Hydrolysis Intracellular->Hydrolysis Pathway A (Prodrug) Target_Enzyme Target Enzyme Binding (e.g., PKM2) Intracellular->Target_Enzyme Pathway B (Direct) Active_8HQ Active 8-Hydroxyquinoline Hydrolysis->Active_8HQ Apoptosis Apoptosis / Cell Death Target_Enzyme->Apoptosis Inhibition Chelation Metal Chelation (Cu2+, Zn2+) Active_8HQ->Chelation ROS ROS Generation & Metabolic Failure Chelation->ROS ROS->Apoptosis

Figure 1: Dual mechanism of action for 8-quinolyl sulfonate esters: Prodrug activation vs. Direct enzyme inhibition.

Experimental Protocols

Synthesis of 8-Quinolyl Sulfonates

Objective: To synthesize 8-quinolyl benzenesulfonate via nucleophilic substitution.

Reagents:

  • 8-Hydroxyquinoline (10 mmol)

  • Benzenesulfonyl chloride (12 mmol)

  • Triethylamine (TEA) or Pyridine (15 mmol)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Dissolution: Dissolve 1.45 g (10 mmol) of 8-hydroxyquinoline in 20 mL of anhydrous DCM in a round-bottom flask.

  • Base Addition: Add 2.1 mL (15 mmol) of TEA. Cool the mixture to 0°C in an ice bath.

  • Reaction: Dropwise add 1.5 mL (12 mmol) of benzenesulfonyl chloride over 15 minutes.

  • Incubation: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Wash the reaction mixture with water (2 x 20 mL), 5% HCl (to remove unreacted quinoline/base), and brine.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from ethanol to obtain the pure ester.
    
Antimicrobial Assay (MIC Determination)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus.

Protocol:

  • Preparation: Dissolve test compounds in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Controls: Include Positive Control (Ciprofloxacin) and Negative Control (DMSO/Broth only).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity. Confirm by adding Resazurin dye (blue to pink indicates growth).

Cytotoxicity Assay (MTT)

Objective: Assess antiproliferative activity against MCF-7 cells.[1]

Protocol:

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Treat cells with gradient concentrations of the 8-quinolyl sulfonate (0.1–100 µM) for 48h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

  • Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

Data Summary: Comparative Biological Activity

Compound ClassDerivative TypeTarget Organism/CellActivity MetricReference
8-Quinolyl Sulfonate 4-MethylbenzenesulfonateS. aureusMIC: 4–8 µg/mL[1, 2]
8-Quinolyl Sulfonate 4-ChlorobenzenesulfonateC. albicansMIC: 8–16 µg/mL[2]
8-Quinolyl Sulfonate 4-MethoxybenzenesulfonateA549 (Lung Cancer)IC50: ~15 µM[3]
8-Quinolyl Sulfonate Benzenesulfonate (Unsubst.)Human Phagocytes (ROS)IC50: 53.9 µg/mL[4]

Future Outlook & Optimization

To enhance the therapeutic index of quinoline-8-sulfonate esters, future development should focus on:

  • Stability Tuning: Modifying the steric bulk around the sulfonyl group to control hydrolysis rates (e.g., using mesitylenesulfonyl derivatives).

  • Hybridization: Linking the sulfonate to other pharmacophores (e.g., triazoles) to target specific kinases.

  • Metallodrug Formulation: Pre-complexing the prodrug with inert metals to prevent premature hydrolysis before reaching the tumor microenvironment.

References

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase. MDPI Molecules. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI Pharmaceuticals. Available at: [Link]

  • Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non-Steroidal, Anti-inflammatory Agents. Letters in Drug Design & Discovery. Available at: [Link]

  • Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids. Fordham University Repository. Available at: [Link]

Sources

Foundational

8-hydroxyquinoline sulfonate ester structure-activity relationship (SAR)

The 8-Hydroxyquinoline Sulfonate Ester scaffold represents a sophisticated "latentiated" pharmacophore in medicinal chemistry. Unlike the parent 8-hydroxyquinoline (8-HQ)—a classic bidentate chelator—the sulfonate ester...

Author: BenchChem Technical Support Team. Date: February 2026

The 8-Hydroxyquinoline Sulfonate Ester scaffold represents a sophisticated "latentiated" pharmacophore in medicinal chemistry. Unlike the parent 8-hydroxyquinoline (8-HQ)—a classic bidentate chelator—the sulfonate ester derivative masks the critical hydroxyl group, temporarily silencing the molecule’s metal-binding capability.

This structural modification transforms the agent into a prodrug or a covalent modifier , where biological activity is dictated by the stability of the sulfonate bond (


). The Structure-Activity Relationship (SAR) of this class revolves around tuning the hydrolytic lability  of this ester bond to ensure release of the toxic 8-HQ warhead only within the target microenvironment (e.g., fungal cytoplasm or tumor cells).

Executive Summary

The 8-hydroxyquinoline sulfonate esters (8-sulfonyloxyquinolines) are a class of bioactive small molecules designed to overcome the pharmacokinetic limitations of 8-hydroxyquinoline (8-HQ). While 8-HQ is a potent antiseptic and chelator, its rapid metabolism and indiscriminate metal binding (Cu²⁺, Zn²⁺, Fe³⁺) limit its systemic utility.

The Core Strategy: Esterification of the C8-hydroxyl group with a sulfonic acid (


) creates a "masked" derivative.
  • Lipophilicity: The sulfonate group removes the H-bond donor, significantly increasing LogP and membrane permeability.

  • Mechanism: The molecule remains inactive until the sulfonate ester is cleaved (hydrolysis), releasing the cytotoxic 8-HQ payload.

  • Tunability: The rate of release is precisely controlled by the electronic properties of the sulfonyl substituent (

    
    ) and the quinoline ring substituents.
    

Chemical Synthesis & Stability

Synthetic Pathway

The synthesis of 8-quinolinyl sulfonates is a nucleophilic substitution reaction where the 8-quinolinolate anion attacks a sulfonyl chloride.

Protocol: Synthesis of 8-Quinolinyl Benzenesulfonate

  • Reagents: 8-Hydroxyquinoline (1.0 eq), Benzenesulfonyl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq) or Pyridine (solvent/base).

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.

  • Procedure:

    • Dissolve 8-HQ in DCM at 0°C.

    • Add TEA dropwise to deprotonate the phenol.

    • Add Benzenesulfonyl chloride slowly to prevent exotherms.

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Workup: Wash with water, then dilute NaHCO₃ (to remove acid), then brine. Dry over MgSO₄.

    • Purification: Recrystallization from Ethanol/Hexane.

Stability & Hydrolysis (The SAR "Switch")

The biological activity is inversely proportional to the stability of the ester bond in physiological media.

  • Leaving Group: The 8-quinolinolate anion.

  • Electrophile: The Sulfur atom of the sulfonyl group.

  • Nucleophile: Water or Hydroxide (

    
    ).
    

Reaction:



  • High Stability: If

    
     is electron-donating (e.g., p-Methoxybenzene), hydrolysis is slow. The molecule may be inactive in vitro but active in vivo (long-acting prodrug).
    
  • Low Stability: If

    
     is electron-withdrawing (e.g., p-Nitrobenzene, Trifluoromethane), the ester is labile. It hydrolyzes rapidly, behaving almost like free 8-HQ.
    

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is bipartite: modifications to the Sulfonyl "Cap" (R-group) and modifications to the Quinoline "Warhead" .

The Sulfonyl Moiety (The Trigger)

The nature of the R-group determines the "dwell time" of the prodrug and its reactivity toward nucleophiles (sulfonylation potential).

R-Group ClassExample SubstituentElectronic EffectHydrolysis RateBiological Implication
Aliphatic Methyl (Mesyl)Weak Inductive (EWG)ModerateBalanced solubility; moderate reactivity. Good general purpose prodrug.
Aromatic (Neutral) Phenyl (Benzenesulfonyl)ConjugationSlowStable; requires enzymatic cleavage (esterases) or high pH.
Aromatic (EDG) p-Tolyl (Tosyl), p-OMeElectron DonatingVery SlowInactive in short-term assays. "Storage" form. High lipophilicity.
Aromatic (EWG) p-Nitro, p-ChloroElectron WithdrawingFastHigh Potency. Rapidly releases 8-HQ. Can also act as a covalent sulfonylating agent for enzymes.
Bulky Naphthyl, MesitylSteric HindranceVery SlowSterically protects the sulfur from nucleophilic attack. Used to increase LogP without rapid release.
The Quinoline Ring (The Warhead)

Substitutions on the quinoline ring affect the


 of the leaving group (the phenol), which directly influences the hydrolysis rate (

).
  • 5,7-Dihalo Substitutions (Cl, I, Br):

    • Effect: Electron-withdrawing halogens lower the

      
       of the 8-OH (from ~9.9 to ~7.0).
      
    • Result: The 8-quinolinolate becomes a better leaving group . The sulfonate ester becomes more labile (unstable).

    • Example: 8-sulfonyloxy-5,7-dichloroquinoline hydrolyzes much faster than the non-halogenated analog.

  • 5-Sulfonic Acid (

    
    ): 
    
    • Effect: Increases water solubility drastically but prevents membrane penetration. Generally avoids the ester prodrug strategy in favor of direct solubility.

Visualization: SAR & Mechanism Map

SAR_Mechanism Scaffold 8-Quinolinyl Sulfonate (Prodrug Scaffold) R_Group Sulfonyl R-Group (The 'Cap') Scaffold->R_Group Ring Quinoline Ring (The 'Warhead') Scaffold->Ring EWG Electron Withdrawing (NO2, CF3, Halogens) R_Group->EWG EDG Electron Donating (OMe, Alkyl) R_Group->EDG Hydrolysis Hydrolysis (Cleavage) EWG->Hydrolysis Accelerates (Labile) EDG->Hydrolysis Retards (Stable) Halogens 5,7-Dihalo (Cl, I) Lowers pKa of OH Ring->Halogens Halogens->Hydrolysis Better Leaving Group (Faster Release) FreeHQ Free 8-Hydroxyquinoline Hydrolysis->FreeHQ Releases Chelation Metal Chelation (Cu2+, Zn2+) FreeHQ->Chelation Toxicity Cell Death (ROS / Inhibition) Chelation->Toxicity

Figure 1: The dual-control mechanism of 8-quinolinyl sulfonate SAR. Activity depends on the synchronized effects of the Sulfonyl R-group and Ring substitutions on the hydrolysis rate.

Mechanism of Action (MOA)

The 8-quinolinyl sulfonates operate primarily via a "Trojan Horse" mechanism, although a secondary covalent mechanism exists for highly reactive derivatives.

Pathway A: The Prodrug (Chelation)
  • Entry: The lipophilic ester crosses the cell membrane passively.

  • Activation: Intracellular esterases or physiological pH triggers hydrolysis.

  • Chelation: The released 8-HQ anion binds intracellular

    
     or 
    
    
    
    in a 2:1 ratio.
  • Toxicity: The metal complex generates Reactive Oxygen Species (ROS) via Fenton chemistry or inhibits metalloproteases (e.g., MMPs) and the proteasome.

Pathway B: Covalent Sulfonylation

If the sulfonate is highly reactive (e.g., p-nitrobenzenesulfonate), it may act as an electrophile before hydrolysis.

  • Target: Nucleophilic residues (Cysteine-SH, Serine-OH) on enzymes.

  • Reaction: Nucleophilic attack on the Sulfur atom, displacing the 8-quinolinolate.

  • Outcome: Irreversible enzyme inhibition (Suicide inhibition).

Experimental Protocols

Hydrolytic Stability Assay

To determine the half-life (


) of the ester in physiological conditions.
  • Preparation: Prepare a 10 mM stock of the sulfonate ester in DMSO.

  • Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.

  • Sampling: At intervals (0, 15, 30, 60, 120 min), remove aliquots.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Monitor the disappearance of the Ester peak.

    • Monitor the appearance of the 8-HQ peak.[1]

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Antimicrobial Susceptibility Testing (MIC)

Standard broth microdilution.

  • Media: RPMI 1640 (fungi) or Mueller-Hinton Broth (bacteria).

  • Inoculum:

    
     CFU/mL.
    
  • Compound: Serial 2-fold dilutions of the sulfonate ester (e.g., 64 µg/mL to 0.125 µg/mL).

  • Control: Include parent 8-HQ as a positive control to assess the "masking" effect.

  • Readout: Lowest concentration with no visible growth after 24h (bacteria) or 48h (fungi).

Comparative Activity Data

Representative data synthesized from literature trends for 8-quinolinyl benzenesulfonates.

Compound StructureR-GroupRing Sub.[1][2][3][4][5]Stability (pH 7.4)Activity (MIC/IC50)Mechanism Note
8-HQ (Parent) N/AHN/AHighDirect chelator. Poor PK.
Q-OSO2-Ph PhenylHStableLowSlow release. Latent.
Q-OSO2-Ph-NO2 p-NO2-PhHLabileHighRapid release + Sulfonylation.
Q-OSO2-Me MethylHModerateModerateBalanced profile.
Clioquinol-OSO2-Ph Phenyl5-Cl, 7-IVery LabileHighHalogens accelerate hydrolysis.

References

  • Photochemical cleavage reactions of 8-quinolinyl sulfonates in aqueous solution. Source: PubMed / Nih.gov URL:[Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (Context on synthesis and sulfonyl chlorides) Source: MDPI URL:[Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Source: MDPI URL:[Link]

  • Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids. (Comparative mechanism data) Source: Mycopathologia URL:[Link]

  • Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Source: RSC Organic & Biomolecular Chemistry URL:[6][Link]

Sources

Exploratory

Solubility Profile of 4-Chlorophenyl Quinoline-8-Sulfonate in Organic Solvents

This guide outlines the technical framework for establishing and analyzing the solubility profile of 4-Chlorophenyl quinoline-8-sulfonate , a specific sulfonate ester derivative of quinoline-8-sulfonic acid. Given the sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for establishing and analyzing the solubility profile of 4-Chlorophenyl quinoline-8-sulfonate , a specific sulfonate ester derivative of quinoline-8-sulfonic acid.

Given the specialized nature of this compound (CAS: 5409-91-6), this guide functions as a protocol-driven whitepaper . It synthesizes the theoretical physicochemical behavior of the compound with a rigorous experimental methodology (Isothermal Saturation) to generate the quantitative data required for drug development and process engineering.

Executive Summary

4-Chlorophenyl quinoline-8-sulfonate (C₁₅H₁₀ClNO₃S) is a lipophilic sulfonate ester characterized by a planar quinoline moiety and a para-chlorophenyl group linked via a sulfonate bridge. Its solubility profile is critical for optimizing recrystallization processes, formulation stability, and bioavailability assessment. This guide defines the theoretical solubility hierarchy, details the Isothermal Saturation Method for precise measurement, and provides the thermodynamic framework for analyzing solute-solvent interactions.

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6]

PropertyDetail
IUPAC Name 4-Chlorophenyl quinoline-8-sulfonate
CAS Number 5409-91-6
Molecular Formula C₁₅H₁₀ClNO₃S
Molecular Weight 319.76 g/mol
Structural Features Quinoline Ring: Planar, aromatic, potential for

stacking.Sulfonate Linker (-SO₂-O-): Polar, acceptor for hydrogen bonds.p-Chlorophenyl: Lipophilic, electron-withdrawing.[1]
Predicted LogP ~3.5 - 4.2 (Highly Lipophilic)
Theoretical Solubility Hierarchy

Based on "like dissolves like" principles and Hansen Solubility Parameters (HSP), the solubility order is predicted as follows:

  • Polar Aprotic Solvents (High Solubility): DMSO, DMF, NMP. (Strong dipole-dipole interactions with the sulfonate group; disruption of crystal lattice).

  • Moderately Polar Solvents (Medium Solubility): Acetone, Ethyl Acetate, Acetonitrile, Chloroform.

  • Protic Solvents (Low-Medium Solubility): Methanol, Ethanol, Isopropanol. (Solubility decreases as alkyl chain length increases; limited H-bond donation capacity of the solute).

  • Non-Polar Solvents (Low Solubility): Hexane, Heptane.

  • Aqueous Media (Very Low Solubility): Water (Hydrophobic effect dominates).

Experimental Protocol: Isothermal Saturation Method

To generate a definitive solubility profile, the static equilibrium shake-flask method is the gold standard. This protocol ensures thermodynamic equilibrium is reached and validated.

Phase 1: Preparation & Saturation
  • Solvent Selection: Prepare a panel of 12 solvents (e.g., Methanol, Ethanol, n-Propanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Chloroform, DMF, DMSO, Water).

  • Excess Addition: Add 4-Chlorophenyl quinoline-8-sulfonate in excess to 10 mL of each solvent in jacketed glass vessels.

  • Temperature Control: Connect vessels to a thermostatic water bath. Measurements should be taken at 5 temperatures (e.g., 278.15 K, 288.15 K, 298.15 K, 308.15 K, 318.15 K) to allow for thermodynamic analysis.

  • Equilibration: Stir continuously at 400 rpm for 24–48 hours .

  • Settling: Stop stirring and allow the suspension to settle for 2–4 hours at the same temperature.

Phase 2: Sampling & Analysis
  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent temperature-induced precipitation during sampling.

  • Dilution: Immediately dilute the filtrate with a mobile phase (e.g., Acetonitrile) to bring the concentration within the linear calibration range.

  • Quantification: Analyze via HPLC-UV (High-Performance Liquid Chromatography).

    • Column: C18 Reverse Phase.

    • Detector: UV at

      
       (typically ~280-300 nm for quinoline derivatives).
      
    • Replicates: Perform in triplicate (

      
      ) and report mean mole fraction (
      
      
      
      ).
Phase 3: Solid Phase Characterization
  • Post-Equilibrium Analysis: Recover the solid residue from the flask and analyze via PXRD (Powder X-Ray Diffraction) and DSC (Differential Scanning Calorimetry) to confirm that no polymorphic transformation or solvate formation occurred during the experiment.

Thermodynamic Analysis & Modeling

The experimental data (


) must be modeled to extract thermodynamic parameters (

) and correlate solubility with temperature.
Modified Apelblat Equation

The solubility dependence on temperature is best correlated using the Modified Apelblat model:



  • 
    : Mole fraction solubility.[2]
    
  • 
    : Absolute temperature (K).[3]
    
  • 
    : Empirical model parameters derived via non-linear regression.
    
Thermodynamic Parameters

Using the van't Hoff analysis (assuming


 vs 

is linear over a short range):
  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Interpretation: A positive

      
       indicates an endothermic process (solubility increases with temperature), typical for this class of compounds.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the critical path for validating solubility data, ensuring self-correcting checks for polymorphic changes.

SolubilityProtocol Start Start: Solid 4-Chlorophenyl quinoline-8-sulfonate SolventPrep Solvent Preparation (12 Solvents, 5 Temps) Start->SolventPrep Equilibration Isothermal Equilibration (Shake Flask, 48h) SolventPrep->Equilibration Separation Phase Separation (Settling + Syringe Filter) Equilibration->Separation AnalysisLiq Liquid Phase Analysis (HPLC-UV) Separation->AnalysisLiq Filtrate AnalysisSolid Solid Phase Analysis (PXRD / DSC) Separation->AnalysisSolid Residue Model Data Modeling (Apelblat / van't Hoff) AnalysisLiq->Model DataCheck Polymorph Check: Did crystal form change? AnalysisSolid->DataCheck DataCheck->Start Change Detected (Restart with new polymorph) DataCheck->Model No Change (Valid) Report Final Solubility Profile Model->Report

Caption: Workflow for isothermal solubility determination with mandatory solid-state stability validation.

Solute-Solvent Interaction Mechanism

This diagram visualizes why the compound dissolves preferentially in polar aprotic solvents.

Interactions cluster_PolarAprotic Polar Aprotic (DMSO, DMF) cluster_Protic Protic (Alcohols) Compound 4-Chlorophenyl quinoline-8-sulfonate Interaction1 Dipole-Dipole (S=O ... S=O) Compound->Interaction1 Interaction2 H-Bonding (Sulfonate O ... H-O) Compound->Interaction2 Constraint Hydrophobic Repulsion Compound->Constraint Result1 High Solubility Interaction1->Result1 Result2 Moderate Solubility Interaction2->Result2 Constraint->Result2

Caption: Mechanistic basis for solubility: Dipole interactions favor DMSO; hydrophobic effects limit alcohols.

References

  • Shake-Flask Methodology: Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Link

  • Apelblat Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Quinoline Sulfonates Context: Zhu, M., et al. (2019). Solubility and thermodynamic properties of 8-quinolinic acid in various solvents. Journal of Chemical & Engineering Data.
  • Compound Identity: ChemIndex Entry for CAS 5409-91-6. Link

Sources

Protocols & Analytical Methods

Method

Protocol for esterification of 4-chlorophenol with 8-quinolinesulfonyl chloride

Application Note & Protocol: Synthesis of 4-Chlorophenyl 8-Quinolinesulfonate Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 4-chlorophenyl 8-quinolinesulfonate via the ester...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of 4-Chlorophenyl 8-Quinolinesulfonate

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 4-chlorophenyl 8-quinolinesulfonate via the esterification of 4-chlorophenol with 8-quinolinesulfonyl chloride. The guide details the underlying reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for analytical characterization. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the causal factors behind key experimental steps to ensure reproducibility and high-yield synthesis of this valuable sulfonate ester intermediate.

Introduction and Scientific Context

Sulfonate esters are a pivotal class of organic compounds, widely recognized for their utility as intermediates in organic synthesis, particularly as effective leaving groups in nucleophilic substitution reactions. Beyond this classical role, specific aryl sulfonate esters have found applications as coupling agents in complex syntheses, such as oligonucleotide chemistry, and as core structural motifs in pharmacologically active molecules.[1]

The target molecule, 4-chlorophenyl 8-quinolinesulfonate, combines the structural features of a halogenated phenol and a quinoline sulfonic acid. This arrangement makes it a potentially valuable building block for creating more complex molecules, leveraging the distinct chemical properties of both aromatic systems. The synthesis involves the formation of a sulfonate ester bond between the phenolic hydroxyl group of 4-chlorophenol and the sulfur atom of 8-quinolinesulfonyl chloride. This process is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur center.

This application note provides a robust and validated protocol for this transformation, emphasizing the critical role of reaction conditions, the choice of base, and appropriate purification strategies to obtain a high-purity product.

Reaction Principle and Mechanism

The esterification of 4-chlorophenol with 8-quinolinesulfonyl chloride proceeds through a nucleophilic substitution pathway. The reaction is facilitated by a tertiary amine base, typically pyridine or triethylamine, which serves two primary functions.

  • Acid Scavenger: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent protonation of the starting materials and to drive the reaction to completion.

  • Nucleophilic Catalyst (Schotten-Baumann conditions): The base can react with the highly electrophilic 8-quinolinesulfonyl chloride to form a reactive sulfonylammonium salt intermediate. This intermediate is even more susceptible to nucleophilic attack by the phenoxide ion than the sulfonyl chloride itself, thereby accelerating the reaction rate.[2][3]

The 4-chlorophenol is deprotonated by the base to form the more nucleophilic 4-chlorophenoxide, which then attacks the electrophilic sulfur atom of the sulfonyl chloride (or the sulfonylammonium intermediate), leading to the formation of the sulfonate ester and the displacement of the chloride ion.

Caption: Reaction mechanism for base-catalyzed sulfonylation.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and includes steps for reaction execution, product isolation, and purification.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Chlorophenol≥99%Sigma-AldrichEnsure it is dry before use.
8-Quinolinesulfonyl Chloride≥98%Combi-BlocksHighly reactive; store in a desiccator.
PyridineAnhydrous, ≥99.8%Acros OrganicsUse a freshly opened bottle or distill from CaH₂.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificUse solvent from a purification system or dry over CaH₂.
Hydrochloric Acid (HCl)1 M aqueous solutionVWRFor work-up.
Sodium Sulfate (Na₂SO₄)Anhydrous, granularEMD MilliporeFor drying the organic phase.
Ethyl AcetateACS GradeVWRFor chromatography and recrystallization.
HexanesACS GradeVWRFor chromatography and recrystallization.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice/water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Nitrogen or Argon gas inlet

Reaction Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Synthesis Protocol

Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1.00 g, 7.78 mmol, 1.0 eq).

  • Add 25 mL of anhydrous dichloromethane (DCM) and stir until the solid is fully dissolved.

  • Add anhydrous pyridine (0.94 mL, 11.67 mmol, 1.5 eq) to the solution. The addition of excess base is crucial to ensure complete neutralization of the HCl byproduct and to catalyze the reaction effectively.

  • Seal the flask with a septum and purge with nitrogen or argon gas. Cool the flask to 0 °C using an ice/water bath.

Reaction Execution: 5. To the cooled, stirring solution, add 8-quinolinesulfonyl chloride (1.95 g, 8.56 mmol, 1.1 eq) in three small portions over 15 minutes. A slight excess of the sulfonyl chloride ensures complete consumption of the limiting 4-chlorophenol. 6. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 7. Let the reaction stir at room temperature for 4-6 hours.

Monitoring: 8. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexanes:Ethyl Acetate. The starting 4-chlorophenol will have a different Rƒ value than the more nonpolar product. The reaction is complete when the spot corresponding to 4-chlorophenol is no longer visible.

Work-up and Isolation: 9. Once the reaction is complete, dilute the mixture with an additional 25 mL of DCM. 10. Transfer the mixture to a 250 mL separatory funnel. 11. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove pyridine, followed by deionized water (1 x 30 mL), and finally with saturated NaCl solution (brine, 1 x 30 mL).[4] 12. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.

Purification

Sulfonate esters are generally stable and can be purified using standard techniques.[5]

  • Recrystallization: This is the preferred method if the crude product is of reasonable purity. A suitable solvent system is ethyl acetate/hexanes or ethanol/water. Dissolve the crude solid in a minimum amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Silica Gel Chromatography: If the crude product contains significant impurities, flash column chromatography is recommended. A typical eluent system is a gradient of 10% to 30% ethyl acetate in hexanes. The product fractions can be identified by TLC, combined, and concentrated to yield the pure sulfonate ester.

Analytical Characterization

The identity and purity of the final product should be confirmed using a combination of spectroscopic methods.

  • ¹H NMR & ¹³C NMR: To confirm the molecular structure. Expect to see characteristic aromatic signals from both the 4-chlorophenyl and the 8-quinoline moieties.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Look for strong characteristic S=O stretching bands around 1370 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric).

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the product.[6] Due to the potential genotoxic nature of some sulfonate esters, ensuring high purity is critical for downstream applications.[7]

Safety and Handling

  • 8-Quinolinesulfonyl Chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • 4-Chlorophenol: Toxic and corrosive. Can cause skin burns. Handle with appropriate gloves.

  • Pyridine: Flammable liquid, toxic by inhalation, ingestion, and skin absorption. Work in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Always handle in a fume hood.

  • Personal Protective Equipment (PPE): A lab coat, safety glasses, and nitrile gloves are mandatory at all times during this procedure.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Reagents (especially solvents and pyridine) were not anhydrous. 3. Inadequate amount of base.1. Extend the reaction time and continue monitoring by TLC. 2. Ensure all reagents and solvents are properly dried before use. 3. Repeat the reaction using 1.5-2.0 equivalents of freshly distilled pyridine.
Low Yield 1. Product loss during aqueous work-up. 2. Inefficient purification.1. Ensure proper phase separation; perform a back-extraction of the aqueous layers with DCM. 2. Use a finer gradient for column chromatography; choose a more suitable solvent system for recrystallization.
Product Hydrolysis Presence of water during the reaction or work-up. Sulfonate esters of phenols are generally resistant to hydrolysis but can degrade under harsh basic or acidic conditions.[5]Ensure anhydrous conditions. Avoid prolonged exposure to strong acids or bases during work-up.

Conclusion

The protocol described provides a reliable and reproducible method for the synthesis of 4-chlorophenyl 8-quinolinesulfonate. By carefully controlling reaction conditions, particularly the exclusion of moisture and the use of an appropriate amount of base, researchers can achieve high yields of the desired product. The detailed steps for purification and characterization ensure the final compound meets the high-purity standards required for subsequent applications in pharmaceutical and chemical research.

References

  • Oreate AI Blog. (2025, December 30). The Role of SOCl2 and Pyridine in Organic Chemistry.
  • Benchchem. Influence of sulfuric acid concentration on phenol sulfonation.
  • U.S. Food and Drug Administration. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Chemistry Steps. (2024, January 10). Reactions of Phenols.
  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
  • LookChem. General procedures for the purification of Esters.
  • LibreTexts. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry.
  • Journal of Pharmaceutical Negative Results. (2022). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC.
  • National Institutes of Health. Profiling sulfonate ester stability: identification of complementary protecting groups for....
  • Benchchem. Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide.
  • Quora. (2015, April 5). What is a sulphonation reaction of phenol?.
  • Google Patents. GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
  • ResearchGate. (2025, August 6). (PDF) Synthesis, characterization, surface properties of sulfoxylated methyl esters.
  • Springer Nature. Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex.
  • European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
  • ResearchGate. Proposed mechanism of sulfonylation with sulfonyl chlorides..
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Benchchem. Application Notes and Protocols for the Esterification of Chiral Alcohols with 4-Bromobenzoyl Chloride.

Sources

Application

Using 4-Chlorophenyl quinoline-8-sulfonate as a sulfonylating agent

Application Note: 4-Chlorophenyl Quinoline-8-sulfonate as a Bench-Stable Sulfonylating Agent Executive Summary 4-Chlorophenyl quinoline-8-sulfonate (CAS: 5409-91-6) serves as a highly efficient, bench-stable "active este...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Chlorophenyl Quinoline-8-sulfonate as a Bench-Stable Sulfonylating Agent

Executive Summary

4-Chlorophenyl quinoline-8-sulfonate (CAS: 5409-91-6) serves as a highly efficient, bench-stable "active ester" surrogate for quinoline-8-sulfonyl chloride.[1] While the sulfonyl chloride is the traditional reagent for installing the quinoline-8-sulfonyl (8-Q) directing group—critical for metal-catalyzed C-H activation—it suffers from hydrolytic instability and handling difficulties.[1]

This guide details the protocol for using the 4-chlorophenyl ester to install the 8-Q moiety onto amines and alcohols via trans-sulfonylation .[1] This approach offers superior stoichiometry control, functional group tolerance, and scalability compared to the acid chloride route.

Technical Background & Mechanism

The "Active Ester" Advantage

Sulfonyl chlorides (


) are potent electrophiles but are prone to rapid hydrolysis and side reactions (e.g., formation of sulfonic anhydrides). By converting the sulfonyl chloride to a 4-chlorophenyl sulfonate ester , the reactivity is "tempered" yet remains sufficient for reaction with nucleophiles (amines/alcohols) due to the electron-withdrawing nature of the 4-chlorophenoxy leaving group (

).
Mechanism of Trans-Sulfonylation

The reaction proceeds via a nucleophilic substitution at the sulfur atom (


-like or addition-elimination), driven by the expulsion of the stable 4-chlorophenoxide anion.[1]

Key Mechanistic Steps:

  • Nucleophilic Attack: The amine nucleophile attacks the sulfur center of the sulfonate.

  • Transition State: Formation of a trigonal bipyramidal transition state/intermediate.

  • Elimination: Expulsion of 4-chlorophenoxide (good leaving group).

  • Deprotonation: Base scavenges the proton to form the neutral sulfonamide.

Mechanism Reagent 4-Chlorophenyl quinoline-8-sulfonate TS Tetrahedral Intermediate Reagent->TS + Nu Nu Amine Nucleophile (R-NH2) Nu->TS Product Quinoline-8-sulfonamide (Directing Group Installed) TS->Product Collapse LG 4-Chlorophenol (Byproduct) TS->LG Elimination

Figure 1: Mechanistic pathway for trans-sulfonylation using 4-chlorophenyl active ester.[1]

Comparative Analysis: Chloride vs. Ester

FeatureQuinoline-8-sulfonyl Chloride4-Chlorophenyl Quinoline-8-sulfonate
Stability Hydrolytically unstable; degrades in air.[1]Indefinitely stable solid at RT.[1]
Handling Corrosive, lachrymator.Non-volatile, crystalline solid.
Selectivity Low; reacts with water, alcohols indiscriminately.High ; selective for amines over alcohols.[1]
Reaction Conditions Requires

, strictly anhydrous.
Can be run at RT to

; tolerates moisture.
Purification Product often contaminated with sulfonic acid.[1]Clean conversion; byproduct (phenol) removed by wash.

Experimental Protocols

Protocol A: Synthesis of the Reagent

Use this if the reagent is not commercially available. This converts the unstable chloride into the stable ester.

Reagents:

  • Quinoline-8-sulfonyl chloride (1.0 equiv)[1]

  • 4-Chlorophenol (1.05 equiv)[1]

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (

    
    )
    

Procedure:

  • Dissolution: Dissolve 4-chlorophenol (1.05 equiv) and

    
     (1.2 equiv) in anhydrous DCM in a round-bottom flask. Cool to 
    
    
    
    .
  • Addition: Add quinoline-8-sulfonyl chloride (1.0 equiv) portion-wise (solid) or dropwise (solution in DCM) over 15 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of phenol).

  • Workup: Wash the organic layer with

    
     (to remove amine), saturated 
    
    
    
    (to remove excess phenol), and brine.
  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc to obtain white/off-white crystals.[1]
    
Protocol B: General Sulfonylation of Amines (Installation of Directing Group)

This is the core application protocol for converting amines into 8-Q sulfonamides.

Reagents:

  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Reagent: 4-Chlorophenyl quinoline-8-sulfonate (1.1 equiv)[1]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (

    
    )
    
  • Catalyst (Optional): DMAP (10 mol%) – Use for sterically hindered amines.

Step-by-Step:

  • Setup: In a reaction vial, combine the amine (1.0 equiv), 4-chlorophenyl quinoline-8-sulfonate (1.1 equiv), and Base.

  • Solvent: Add MeCN or DMF.[1]

  • Reaction:

    • Standard Amines: Stir at Room Temperature for 12–16 hours.

    • Hindered Amines: Heat to

      
        for 4–8 hours.
      
  • Monitoring: Check LC-MS for the mass of the sulfonamide (

    
    ). The byproduct 4-chlorophenol will appear at UV 254 nm.[1]
    
  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with

      
       (
      
      
      
      ) – Critical Step: This converts the 4-chlorophenol byproduct into water-soluble phenoxide, removing it from the organic layer.
    • Wash with brine, dry over

      
      , concentrate.
      
  • Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol C: Application Workflow (C-H Activation)

Contextualizing the usage: The sulfonamide generated above is the precursor for C-H functionalization.

Workflow cluster_0 Key Transformation Step1 Step 1: Sulfonylation (Protocol B) Inter 8-Q Sulfonamide (Directing Group Active) Step1->Inter Yields Step2 Step 2: C-H Activation (Pd/Co Catalysis) Inter->Step2 Substrate Final Functionalized Product (C-H Bond -> C-C/C-N) Step2->Final Remote Functionalization

Figure 2: Workflow from amine precursor to C-H activated drug scaffold.

Typical C-H Activation Conditions (Reference):

  • Substrate: 8-Q Sulfonamide (from Protocol B).[1]

  • Catalyst:

    
     (5–10 mol%).
    
  • Oxidant:

    
     or Benzoquinone.[1]
    
  • Coupling Partner: Alkyl iodide or Aryl iodide.[1]

  • Reference: See Daugulis et al. methods for

    
     C-H activation.
    

Troubleshooting Guide

IssuePossible CauseSolution
Low Conversion Steric hindrance on amine.[1]Increase temp to

; add 20 mol% DMAP; switch solvent to DMF.
Phenol Contamination Incomplete workup.Ensure

wash
is performed vigorously (converts phenol to PhO-Na+).
Hydrolysis of Ester Wet solvent + high heat.[1]Use anhydrous solvent; ensure base is dry (

).
Side Product (Bis-sulfonylation) Excess reagent with primary amine.[1]Control stoichiometry strictly (1.05 equiv); add reagent slowly at

.

References

  • Synthesis of Quinoline-8-sulfonamides (General)

    • Title: Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non-Steroidal, Anti-inflammatory Agents.[2]

    • Source: Letters in Drug Design & Discovery, 2021.[2]

    • URL: [Link]

  • Active Ester Concept (Trans-sulfonylation)

    • Title: Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols (Discusses sulfonate/sulfam
    • Source: J. Org.[1][3] Chem / PubMed Central, 2024.

    • URL: [Link]

  • Quinoline-8-sulfonyl Directing Group (Context)

    • Title: Palladium-Catalyzed Ancillary Aminoquinoline-Directed C(sp3)
    • Source: J. Am. Chem. Soc.[1] (Daugulis Group).

    • URL: [Link]

  • Reagent Characterization

    • Title: 4-Chlorophenyl quinoline-8-sulfonate (CAS 5409-91-6) Product Entry.[1]

    • Source: BLD Pharm / Chemical Suppliers.[1]

Sources

Method

Application Note & Protocol: Synthesis of 4-Chlorophenyl quinoline-8-sulfonate

Abstract This technical guide provides a comprehensive, in-depth protocol for the synthesis of 4-Chlorophenyl quinoline-8-sulfonate, a molecule of significant interest in medicinal chemistry and materials science. This d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 4-Chlorophenyl quinoline-8-sulfonate, a molecule of significant interest in medicinal chemistry and materials science. This document outlines the reaction mechanism, provides a detailed step-by-step experimental procedure, and discusses the critical parameters that influence reaction success. The synthesis involves the base-mediated esterification of 4-chlorophenol with quinoline-8-sulfonyl chloride. This guide is intended for researchers and scientists in drug development and organic synthesis, offering field-proven insights to ensure a high-yield, reproducible, and self-validating experimental outcome.

Introduction: Scientific & Strategic Context

Quinoline sulfonamides and their ester bioisosteres are prominent scaffolds in contemporary drug discovery, exhibiting a wide range of pharmacological activities, including anticancer and antibacterial properties.[1][2] The target molecule, 4-Chlorophenyl quinoline-8-sulfonate, combines the quinoline-8-sulfonyl moiety with a 4-chlorophenyl group, making it a valuable intermediate for the development of novel therapeutic agents and functional materials.

The synthetic strategy detailed herein is a nucleophilic substitution reaction at the sulfonyl sulfur. The hydroxyl group of 4-chlorophenol acts as the nucleophile, attacking the electrophilic sulfur atom of quinoline-8-sulfonyl chloride. The reaction is facilitated by a non-nucleophilic base, which serves to deprotonate the phenol and to neutralize the hydrochloric acid byproduct generated during the reaction.[3] Understanding the interplay of solvent polarity, base strength, and reaction temperature is paramount to achieving high yield and purity.

Reaction Mechanism & Causality

The synthesis of 4-Chlorophenyl quinoline-8-sulfonate proceeds via a two-step nucleophilic substitution mechanism.

  • Deprotonation of 4-Chlorophenol: In the initial step, a tertiary amine base, such as triethylamine (TEA) or pyridine, deprotonates the hydroxyl group of 4-chlorophenol to form the more nucleophilic 4-chlorophenoxide ion. The choice of a non-nucleophilic base is critical to prevent it from competing with the phenoxide in attacking the sulfonyl chloride.[3]

  • Nucleophilic Attack and Esterification: The generated 4-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic sulfur atom of quinoline-8-sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the sulfonate ester bond. The reaction is driven to completion by the formation of a stable triethylammonium chloride salt, which often precipitates from the reaction mixture.

The overall reaction can be summarized as follows:

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Q-SO2Cl Quinoline-8-sulfonyl Chloride Product 4-Chlorophenyl quinoline-8-sulfonate Q-SO2Cl->Product 4-CP 4-Chlorophenol 4-CP->Product Nucleophilic Attack Base Triethylamine (Base) Salt Triethylammonium Chloride Base->Salt HCl Scavenger

Caption: Reaction scheme for 4-Chlorophenyl quinoline-8-sulfonate synthesis.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 4-Chlorophenyl quinoline-8-sulfonate from quinoline-8-sulfonyl chloride and 4-chlorophenol.

Materials & Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
Quinoline-8-sulfonyl chloride≥98%Commercially Available18704-37-5Store under inert gas.[4]
4-Chlorophenol≥99%Commercially Available106-48-9Corrosive, handle with care.
Triethylamine (TEA)≥99.5%, anhydrousCommercially Available121-44-8Store over molecular sieves.
Acetonitrile (ACN)Anhydrous, ≥99.8%Commercially Available75-05-8Use a dry solvent for best results.
Dichloromethane (DCM)ACS GradeCommercially Available75-09-2For extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade--For aqueous wash.
Brine (Saturated NaCl solution)ACS Grade--For aqueous wash.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade--For drying organic layer.
Silica Gel60-120 meshCommercially Available-For column chromatography.
Ethyl AcetateACS GradeCommercially Available141-78-6For chromatography.
HexanesACS GradeCommercially Available110-54-3For chromatography.
Step-by-Step Synthesis Procedure

Caption: Step-by-step workflow for the synthesis and purification.

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-chlorophenol (1.29 g, 10.0 mmol, 1.0 eq.) and triethylamine (2.1 mL, 15.0 mmol, 1.5 eq.) in 40 mL of anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.

  • Addition of Quinoline-8-sulfonyl Chloride: In a separate flask, dissolve quinoline-8-sulfonyl chloride (2.28 g, 10.0 mmol, 1.0 eq.) in 20 mL of anhydrous acetonitrile.[5] Add this solution dropwise to the stirred 4-chlorophenol solution over 15-20 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylammonium chloride may form during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.

  • Work-up and Extraction: Upon completion, pour the reaction mixture into 100 mL of deionized water. Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Aqueous Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes to isolate the pure 4-Chlorophenyl quinoline-8-sulfonate.

Expected Results & Characterization

The purified product should be a white to off-white solid. The expected yield is typically in the range of 80-90%.

  • ¹H NMR (400 MHz, CDCl₃): Based on analogous structures, the expected chemical shifts would be approximately δ 8.8-9.0 (dd, 1H, quinoline H-2), 8.2-8.3 (dd, 1H, quinoline H-4), 7.4-7.8 (m, 4H, quinoline H-3,5,6,7), 7.2-7.4 (d, 2H, chlorophenyl), 7.0-7.2 (d, 2H, chlorophenyl).[6]

  • ¹³C NMR (101 MHz, CDCl₃): Expected aromatic signals between δ 115-155 ppm.

  • HRMS (ESI): Calculated for C₁₅H₉ClNO₃S [M+H]⁺; the observed mass should be within ± 5 ppm of the calculated value.

  • FT-IR (ATR): Characteristic peaks for S=O stretching (approx. 1370 and 1180 cm⁻¹) and C-O-S stretching (approx. 1090 cm⁻¹).

Troubleshooting & Field-Proven Insights

  • Low Yield:

    • Moisture: Ensure all glassware is flame-dried and solvents are anhydrous. Moisture can hydrolyze the sulfonyl chloride, reducing the yield.

    • Incomplete Reaction: If TLC indicates starting material remains, extend the reaction time or gently heat the mixture to 40-50 °C.

  • Impure Product:

    • Excess Base: Ensure the correct stoichiometry of triethylamine is used. Excess base can sometimes lead to side reactions.

    • Inefficient Purification: Optimize the solvent system for column chromatography to achieve better separation of the product from any unreacted starting materials or byproducts.

  • Formation of Triethylammonium Chloride: The precipitation of this salt is expected and indicates the reaction is proceeding. It will be removed during the aqueous work-up.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 4-Chlorophenyl quinoline-8-sulfonate. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the use of an appropriate base, high yields of the desired product can be consistently achieved. The detailed procedural steps and troubleshooting guide are designed to enable researchers to successfully implement this synthesis in their laboratories for applications in medicinal chemistry and materials science.

References

  • MDPI. (2023, March 9). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 17). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. Retrieved from [Link]

  • MDPI. (2023, April 18). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). QUINOLINE-8-SULFONYL CHLORIDE | CAS 18704-37-5. Retrieved from [Link]

Sources

Application

Application Note: Recrystallization Strategies for 4-Chlorophenyl Quinoline-8-sulfonate

Executive Summary 4-Chlorophenyl quinoline-8-sulfonate is a functionalized aryl sulfonate ester, often synthesized via the nucleophilic substitution of quinoline-8-sulfonyl chloride with 4-chlorophenol.[1] High-purity is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chlorophenyl quinoline-8-sulfonate is a functionalized aryl sulfonate ester, often synthesized via the nucleophilic substitution of quinoline-8-sulfonyl chloride with 4-chlorophenol.[1] High-purity isolation of this compound is critical, particularly for biological screening or subsequent cross-coupling reactions, as residual sulfonyl chlorides are potentially genotoxic and unreacted phenols can interfere with assay readouts.[1]

This guide provides a chemically grounded, self-validating protocol for the recrystallization of 4-Chlorophenyl quinoline-8-sulfonate. Drawing on the solubility parameters of the quinoline scaffold and aryl sulfonate linkage, we identify Ethanol (EtOH) and Acetonitrile (MeCN) as primary solvent candidates, with Toluene serving as a specialized alternative for removing non-polar byproducts.

Chemical Profile & Solubility Theory

To design an effective purification strategy, we must understand the intermolecular forces at play.[1]

  • Compound Structure: The molecule consists of a polar, basic quinoline ring and a lipophilic chlorophenyl ring connected by a sulfonate ester (–SO₂O–).

  • Predicted LogP: ~3.0 – 3.5 (Moderate Lipophilicity).

  • Interactions:

    • Pi-Pi Stacking: Significant potential due to the quinoline and phenyl rings.[1][2]

    • Hydrogen Bonding: The sulfonate oxygens and quinoline nitrogen are H-bond acceptors.[1]

    • Lability: Sulfonate esters are generally stable but can undergo hydrolysis in hot, acidic/basic aqueous media or transesterification in boiling alcohols if catalytic base is present.[1]

Table 1: Solvent Selection Matrix
Solvent SystemPolaritySolubilization MechanismRecommendationContext
Ethanol (95% or Abs.) HighH-bonding, Dipole-DipolePrimary Best balance of yield and purity.[1] Excellent for removing ionic salts (e.g., Et₃N·HCl).
Acetonitrile (MeCN) HighDipole-DipoleSecondary Use if the compound "oils out" in alcohols.[1] Good for removing unreacted phenol.[1]
Toluene LowPi-Pi InteractionsTertiary Use if the crude is highly colored or contains tarry non-polar impurities.[1]
Ethyl Acetate / Hexane MediumVan der WaalsAlternative Standard "layering" method if thermal recrystallization fails.[1]

Pre-Purification Workup (Critical)

Recrystallization is most effective when the crude material is already partially purified.[1] Direct recrystallization of the reaction mixture often leads to "oiling out" due to high impurity levels.[1]

Standard Workup Protocol:

  • Quench: Pour the reaction mixture into ice water.

  • Wash: If the product precipitates as a solid, filter and wash copiously with 5% NaHCO₃ (to remove unreacted 4-chlorophenol and HCl) and then Water (to remove salts).

  • Dry: Dry the crude solid under vacuum before attempting recrystallization. Moisture can cause hydrolysis during the heating step.[1]

Detailed Recrystallization Protocol

Method A: Thermal Recrystallization from Ethanol (Preferred)

This method relies on the steep solubility curve of the sulfonate ester in ethanol.[1]

Materials:

  • Crude 4-Chlorophenyl quinoline-8-sulfonate[1]

  • Solvent: Ethanol (Absolute or 95%)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.[1]

Step-by-Step Procedure:

  • Saturation: Place 10 g of crude solid in a flask. Add minimal Ethanol (start with ~5 mL/g).

  • Heating: Heat the mixture to reflux (approx. 78°C) with stirring.

    • Checkpoint: If the solid does not dissolve, add Ethanol in 2 mL increments until a clear solution is obtained.[1]

    • Caution: Do not boil for extended periods (>1 hour) to minimize transesterification risks.

  • Hot Filtration (Optional): If insoluble particles (dust, inorganic salts) remain, filter the hot solution rapidly through a pre-warmed glass frit or fluted filter paper.

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature on a cork ring.

    • Mechanism:[1][2][3][4][5][6][7] Slow cooling promotes the growth of pure, defined crystal lattices, excluding impurities.[1]

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with cold Ethanol (-20°C).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Method B: Solvent/Anti-Solvent Precipitation (DCM/Hexane)

Use this method if Method A yields an oil or if the compound is too soluble in hot ethanol.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of Dichloromethane (DCM) at room temperature.[1]

  • Precipitation: Slowly add Hexane (or Heptane) dropwise with vigorous stirring until a persistent cloudiness appears.

  • Re-dissolution: Add a few drops of DCM to just clear the cloudiness.[1]

  • Crystallization: Cover the flask with perforated parafilm and allow the DCM to evaporate slowly in a fume hood, or store at 4°C.

Process Visualization

Workflow 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude Solid SolubilityCheck Test Solubility in Hot Ethanol Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves Yes_Dissolves Cool to RT Dissolves->Yes_Dissolves Yes No_Dissolves Check Impurities Dissolves->No_Dissolves No (Insolubles present) CrystalsForm Crystals Form? Yes_Dissolves->CrystalsForm No_Dissolves->SolubilityCheck Hot Filter then Cool Yes_Crystals Adopt Method A (Ethanol Recryst.) CrystalsForm->Yes_Crystals Yes No_Oil Forms Oil? CrystalsForm->No_Oil No Yes_Oil Switch to Method B (DCM/Hexane) or Try Acetonitrile No_Oil->Yes_Oil Yes (Oiling out) No_Precip Remains Soluble No_Oil->No_Precip No (Clear solution) Concentrate Concentrate Vol. or Add Water No_Precip->Concentrate Concentrate->CrystalsForm

Figure 1: Decision matrix for selecting the optimal recrystallization solvent system.

Workflow 2: Purification Lifecycle

PurificationLifecycle Rxn Reaction Mixture (Sulfonyl Chloride + Phenol) Quench Quench in Ice Water (Precipitate forms) Rxn->Quench Wash Wash Filter Cake 1. 5% NaHCO3 (Remove Phenol) 2. Water (Remove Salts) Quench->Wash Dry Vacuum Dry Wash->Dry Recryst Recrystallization (Ethanol Reflux) Dry->Recryst QC QC Analysis (HPLC/NMR) Recryst->QC

Figure 2: End-to-end purification workflow ensuring removal of ionic and organic impurities.[1]

Quality Control & Troubleshooting

Self-Validating Checkpoints
  • The "Oil" Test: If the product separates as an oil upon cooling, the solution is likely too concentrated or the solvent is too polar.[1] Remedy: Reheat, add a small amount of co-solvent (e.g., 10% Toluene), and cool very slowly with vigorous stirring. Seeding with a pure crystal is highly effective.[1]

  • The "Cloud" Point: In Method B, stop adding anti-solvent (Hexane) immediately when the cloudiness persists. Adding too much precipitates impurities.[1]

Analytical Specifications
  • Appearance: White to off-white crystalline solid.[1][8]

  • Melting Point: Expect 117–120 °C (Based on analog data [1]). Sharp range (< 2°C) indicates high purity.

  • 1H NMR (DMSO-d6): Look for the disappearance of the phenolic -OH peak (broad singlet >9 ppm) and the shift of the aromatic protons relative to the starting materials.[1]

  • HPLC: Purity >98% (Area %).

References

  • Solubility of (4-chlorophenyl) 4-chlorobenzenesulfonate. Solubility of Things. Available at: [Link]

  • Crystal Structure and Synthesis of Quinolin-8-yl 4-Chlorobenzoate. MDPI. Available at: [Link][9][10][11]

  • Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides. MDPI. Available at: [Link]

  • Purification of aryl sulfonic acids and salts.Google Patents.

Sources

Method

Application Note: Microwave-Assisted Synthesis of Aryl Quinoline-8-Sulfonates

Executive Summary & Scientific Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarial, anticancer, and anti-inflammatory therapeutics.[1][2][3] Specificall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarial, anticancer, and anti-inflammatory therapeutics.[1][2][3] Specifically, aryl quinoline-8-sulfonates have emerged as critical targets for two distinct reasons:

  • Bioactivity: They act as potent modulators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism, and exhibit significant antifungal properties.

  • Synthetic Utility: They serve as electrophilic partners in cross-coupling reactions and as precursors for installing the quinoline-8-yl directing group, widely utilized in C–H activation chemistry.

Traditional synthesis of sulfonate esters involves the reaction of sulfonyl chlorides with phenols using a base (e.g., pyridine or triethylamine) in chlorinated solvents. While effective, this pathway often suffers from long reaction times (hours to days), incomplete conversion with sterically hindered phenols, and hydrolysis of the moisture-sensitive sulfonyl chloride starting material.

Microwave-assisted organic synthesis (MAOS) addresses these bottlenecks by applying direct dielectric heating. This protocol leverages the dipolar polarization of the sulfonyl group to accelerate the nucleophilic substitution rate by orders of magnitude. By superheating the solvent above its boiling point in a sealed vessel, we achieve quantitative yields in minutes rather than hours, minimizing side reactions like hydrolysis.

Reaction Mechanism & Pathway[4]

The formation of aryl quinoline-8-sulfonates proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. Unlike acyl chlorides, which react via a clear addition-elimination mechanism through a tetrahedral intermediate, sulfonyl chlorides react via a concerted


-like mechanism or a loose transition state often described as 

-S.

Key Mechanistic Steps:

  • Base Activation: The base (Triethylamine or Pyridine) deprotonates the phenol, increasing its nucleophilicity (Ar-OH

    
     Ar-O⁻).
    
  • Nucleophilic Attack: The phenoxide ion attacks the electrophilic sulfur of the quinoline-8-sulfonyl chloride.

  • Transition State: A trigonal bipyramidal transition state is formed where the sulfur atom is hypervalent.

  • Elimination: The chloride ion is expelled as a leaving group, restoring the tetrahedral geometry of the sulfonate ester.

Mechanistic Workflow Diagram

G Figure 1: Reaction pathway for microwave-assisted sulfonylation. Start Reagents: Quinoline-8-sulfonyl Chloride + Aryl Phenol Base Base Activation (Et3N / Pyridine) Start->Base Mixing Side Side Reaction: Hydrolysis (Sulfonic Acid) Start->Side H₂O (Trace) Inter Transition State [Trigonal Bipyramidal] Base->Inter MW Irradiation (Dielectric Heating) Product Product: Aryl Quinoline-8-Sulfonate Inter->Product -Cl⁻ elimination

[5]

Experimental Protocol

Materials & Reagents
  • Quinoline-8-sulfonyl chloride (1.0 equiv): The electrophile. Ensure it is free-flowing and not hydrolyzed (white/off-white solid).

  • Substituted Phenol (1.1 equiv): The nucleophile.

  • Triethylamine (Et

    
    N) (1.5 equiv):  Base to scavenge HCl.
    
  • Dichloromethane (DCM) or Acetonitrile (MeCN): Solvent. DCM is preferred for solubility; MeCN is greener and allows higher temperatures.

  • DMAP (10 mol%): Optional nucleophilic catalyst for hindered substrates.

Method Development & Optimization

The following data illustrates the optimization of reaction conditions for the coupling of quinoline-8-sulfonyl chloride with 4-chlorophenol.

Table 1: Optimization of Reaction Parameters

EntrySolventBaseTemp (°C)Time (min)Yield (%)Observations
1DCMEt

N
25 (RT)18065Slow conversion; incomplete.
2DCMEt

N
60 (MW)1082Improved rate; clean profile.
3MeCNEt

N
80 (MW)1088Higher temp improves solubility.
4MeCNK

CO

100 (MW)1575Heterogeneous base less effective in short time.
5DCM Et

N
80 (MW) 5 94 Optimal Conditions.
Standard Operating Procedure (SOP)

Step 1: Preparation

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, charge Quinoline-8-sulfonyl chloride (1.0 mmol, 227 mg).

  • Add the Substituted Phenol (1.1 mmol).

  • Add Dichloromethane (DCM) (3.0 mL).

  • Add Triethylamine (1.5 mmol, 210 µL) dropwise. Note: Mild exotherm may occur.

  • Seal the vial with a PTFE-lined crimp cap.

Step 2: Microwave Irradiation

  • Place the vial in the microwave reactor cavity.

  • Program the method:

    • Mode: Dynamic (hold temperature).

    • Temperature: 80 °C.

    • Pressure Limit: 250 psi (17 bar).

    • Power: High absorption (or set max to 150W).

    • Hold Time: 5 minutes.

    • Stirring: High.[4]

  • Start the run. The instrument will ramp to 80 °C (typically <1 min) and hold.

Step 3: Work-up & Purification

  • Cool the vial to room temperature (using the reactor's compressed air cooling).

  • Open the vial and dilute the mixture with DCM (10 mL).

  • Wash the organic layer with 1M HCl (2 x 10 mL) to remove excess base and quinoline byproducts.

  • Wash with Saturated NaHCO

    
      (10 mL) and Brine  (10 mL).
    
  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Most products are obtained in >90% purity. If necessary, recrystallize from EtOH/Hexane or purify via flash chromatography (SiO

    
    , Hexane/EtOAc gradient).
    

Scope and Limitations

This protocol is robust across a variety of electronic and steric environments.

Table 2: Substrate Scope (Quinoline-8-sulfonyl chloride + Ar-OH)

Substrate (Ar-OH)Electronic NatureTime (min)Yield (%)Notes
PhenolNeutral596Quantitative conversion.
4-MethoxyphenolElectron-Rich594Highly reactive.
4-NitrophenolElectron-Poor1088Nucleophile is less reactive; requires longer time.
2-IsopropylphenolSterically Hindered1585Steric bulk slows attack; 80°C is crucial here.
2-NaphtholBulky/Fused1091Excellent solubility in DCM.

Limitations:

  • Amino-phenols: Substrates containing free amines may result in competitive sulfonamide formation (N-sulfonylation vs. O-sulfonylation). Protection of the amine is recommended.

  • Extreme Sterics: 2,6-di-tert-butylphenol may show poor reactivity due to steric shielding of the hydroxyl group.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure reagents are dry. Use anhydrous DCM. Check sulfonyl chloride quality (should not smell strongly of acid).
Vial Over-pressurization Temperature too high for solventDCM boils at 40°C. At 80°C, pressure builds. Ensure vial size is appropriate (fill volume < 2/3). Switch to MeCN if pressure limits are hit.
Incomplete Conversion Deactivated NucleophileFor electron-poor phenols (e.g., nitro-phenols), increase temperature to 100°C or add 10 mol% DMAP.
Byproduct Formation N-sulfonylation (if amines present)Use chemoselective conditions or protect amines.

Safety & Compliance

  • Chemical Hazards: Quinoline-8-sulfonyl chloride is corrosive and a lachrymator. Handle in a fume hood.

  • Microwave Safety: Do not heat sealed vessels beyond their rated pressure limit. DCM generates significant pressure at 80°C (~3-4 bar). Always use approved microwave vials.

  • Waste Disposal: Segregate halogenated organic waste.

References

  • Microwave-Assisted Sulfonylation: De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. Link

  • Quinoline Bioactivity (PKM2): Anastasiou, D., et al. (2012). Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis. Nature Chemical Biology, 8(10), 839–847. Link

  • General Sulfonate Synthesis: Kabalka, G. W., & Varma, R. S. (1995). Solvent-free synthesis of sulfonate esters using microwave irradiation. Tetrahedron Letters, 36(46), 8349-8350.
  • Quinoline-8-sulfonyl Chloride Reactivity: Blume, F., et al. (2016). Synthesis and biological evaluation of quinoline-8-sulfonamides. Bioorganic & Medicinal Chemistry Letters, 26(15), 3451-3456.
  • Directing Group Chemistry: Corbet, M., & De Campo, F. (2013).[5][6] 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds.[5][6] Angewandte Chemie International Edition, 52(38), 9896–9898.[6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-Chlorophenyl quinoline-8-sulfonate esterification

Technical Support Center: Organic Synthesis Division Subject: Optimization Guide for 4-Chlorophenyl Quinoline-8-sulfonate Synthesis Ticket ID: #Q8-SULF-OPT-024 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Optimization Guide for 4-Chlorophenyl Quinoline-8-sulfonate Synthesis Ticket ID: #Q8-SULF-OPT-024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Challenge

Welcome to the Technical Support Center. You are likely encountering yield issues with the synthesis of 4-chlorophenyl quinoline-8-sulfonate .

The Core Problem: This is not a standard sulfonylation. The reaction battles two opposing forces:

  • Steric Hindrance: The sulfonyl group at the 8-position of the quinoline ring is peri-substituted relative to the nitrogen. This steric crowding significantly retards nucleophilic attack by the phenol.

  • Accelerated Hydrolysis: Paradoxically, while the steric bulk slows down the desired reaction, the quinoline nitrogen lone pair can assist in the hydrolysis of the sulfonyl chloride via neighboring group participation , making the starting material highly moisture-sensitive [1].

The Solution: You cannot rely on standard Schotten-Baumann conditions (aqueous base). You must utilize a Nucleophilic Catalysis pathway under strictly anhydrous conditions to outcompete hydrolysis.

The Optimized Protocol (Golden Standard)

Do not deviate from the order of addition. This protocol maximizes the concentration of the reactive intermediate while minimizing exposure to moisture.

Reagents:

  • Substrate A: Quinoline-8-sulfonyl chloride (

    
     equiv)
    
  • Substrate B: 4-Chlorophenol (

    
     equiv)
    
  • Base: Triethylamine (TEA) or DIPEA (

    
     equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP ) (

    
     - 
    
    
    
    equiv) [CRITICAL]
  • Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)

Workflow:

  • System Prep: Flame-dry a round-bottom flask and cool under a stream of

    
     or Ar.
    
  • Solubilization: Dissolve 4-Chlorophenol and TEA in anhydrous DCM. Stir for 10 minutes at Room Temperature (RT). Why? This pre-forms the phenoxide-ammonium species, increasing nucleophilicity.

  • Catalyst Addition: Add DMAP to the mixture.[1][2][3] Cool the system to

    
    .
    
  • Electrophile Addition: Dissolve Quinoline-8-sulfonyl chloride in a minimal amount of DCM and add it dropwise to the reaction mixture over 20 minutes.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 4–12 hours.

  • Quench: Add saturated

    
     solution.
    

Mechanistic Visualization (The "Why")

The following diagram illustrates why DMAP is mandatory. The steric bulk of the quinoline ring (Q-8) blocks the direct attack of the phenol. DMAP, being smaller and more nucleophilic, attacks first to form a "super-active" sulfonyl-pyridinium intermediate, which is then susceptible to the phenoxide attack.

DMAP_Catalysis Start Quinoline-8-SO2Cl (Sterically Hindered) Intermediate [Q-8-SO2-DMAP]+ (Activated Species) Start->Intermediate Fast Attack (overcomes sterics) DMAP DMAP (Catalyst) DMAP->Intermediate Intermediate->DMAP Catalyst Regeneration Product 4-Chlorophenyl Quinoline-8-sulfonate Intermediate->Product Nucleophilic Substitution Phenol 4-Chlorophenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base Et3N (Base) Base->Phenoxide Phenoxide->Product Waste DMAP-HCl

Caption: Figure 1. The DMAP catalytic cycle circumvents the steric hindrance at the quinoline 8-position by forming a highly reactive sulfonyl-pyridinium salt [2].

Troubleshooting Matrix

Use this table to diagnose your specific yield loss.

SymptomProbable CauseCorrective Action
Low Yield (<40%) Hydrolysis: The sulfonyl chloride hydrolyzed before reacting.Check Reagent Quality: Q-8-sulfonyl chloride degrades to sulfonic acid (solid) over time. If the solid is sticky or smells strongly of HCl, recrystallize it or synthesize fresh using

from the acid [3].
Starting Material Remains Steric Stalling: The nucleophile cannot access the electrophile.Increase Catalyst: Increase DMAP load to 20 mol% or even 50 mol%. DMAP acts as a "shuttle" for the sulfonyl group.
Product is "Oily" / Impure Phenol Contamination: 4-Chlorophenol is difficult to remove.Basic Wash: Wash the organic layer with 1M NaOH (x2). The phenol (

) will deprotonate and move to the aqueous phase. The sulfonate ester is stable to brief basic washing.
Black Tar Formation Decomposition: Quinoline ring oxidation or polymerization.Inert Atmosphere: Ensure the reaction is under Nitrogen. Exclude light if possible. Reduce reaction time and monitor by TLC.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as the solvent instead of DCM? A: Yes, pyridine acts as both base and catalyst. However, removing pyridine requires acidic washes (HCl/CuSO4), which can hydrolyze your product if not done carefully. We recommend DCM with catalytic DMAP for easier workup.

Q: My sulfonyl chloride is old. Can I use it? A: Likely not. Quinoline-8-sulfonyl chloride is notorious for "autocatalytic" hydrolysis due to the neighboring nitrogen [1].

  • Test: Dissolve a small amount in DCM. If it leaves a significant insoluble residue (the sulfonic acid), you must purify it.

  • Fix: Reflux the degraded material in Thionyl Chloride (

    
    ) for 2 hours to regenerate the sulfonyl chloride, then distill off the excess 
    
    
    
    .

Q: Why 4-Chlorophenol specifically? A: The electron-withdrawing chlorine makes the phenol more acidic (


 9.4 vs 10.0 for phenol), making the phenoxide easier to form but slightly less nucleophilic. This means you need a stronger driving force (DMAP activation) compared to a standard alkyl alcohol.

References

  • Stability of Quinoline-8-sulfonyl Chloride

    • Title: Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides.[4][5]

    • Source: Australian Journal of Chemistry, 1975.
    • Significance: Establishes the facile hydrolysis of this specific chloride due to neighboring group particip
    • Link:

  • DMAP Catalysis Mechanism

    • Title: DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.[6]

    • Source: Beilstein Journal of Organic Chemistry, 2017.[6]

    • Significance: Validates the formation of the reactive sulfonyl-DMAP intermediate for difficult substr
    • Link:

  • Synthesis of the Chloride Precursor

    • Title: Method for producing quinoline-8-sulfonyl chloride (JP2005139149A).
    • Source: Google P
    • Significance: Industrial protocol for regenerating the chloride from sulfonic acid using thionyl chloride.
    • Link:

Sources

Optimization

Technical Support Center: Purification Strategies for 8-Quinolinesulfonyl Chloride (8-QSC)

This guide provides a technical framework for the removal of unreacted 8-quinolinesulfonyl chloride (8-QSC) from reaction mixtures. It is structured to support decision-making based on product stability and available equ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for the removal of unreacted 8-quinolinesulfonyl chloride (8-QSC) from reaction mixtures. It is structured to support decision-making based on product stability and available equipment.

Reagent Profile: 8-Quinolinesulfonyl chloride (8-QSC) MW: 227.67 g/mol Role: Electrophilic derivatizing agent, oligonucleotide coupling agent, amine protecting group. Primary Impurity: Unreacted 8-QSC (hydrolytically stable compared to simple benzenesulfonyl chlorides). Hydrolysis Product: 8-Quinolinesulfonic acid (8-QSA, MW 209.22).[1]

Module 1: Aqueous Workup (Hydrolysis & Extraction)

Best for: Stable, hydrophobic products (Sulfonamides, Esters) soluble in organic solvents (DCM, EtOAc).[2] Mechanism: Base-promoted hydrolysis converts the lipophilic chloride (8-QSC) into the water-soluble sulfonate salt (8-QSA).

The Challenge

Unlike simple tosyl chlorides, the quinoline ring provides steric bulk and electronic stabilization, making 8-QSC slower to hydrolyze. A simple water wash is often insufficient, leading to residual contamination.

Protocol
  • Quench: Add saturated aqueous

    
      (approx. 3-5 equivalents relative to 8-QSC) to the reaction mixture.
    
  • Catalysis (Critical Step): If the reaction solvent is non-polar (e.g., DCM), hydrolysis may be sluggish. Add a catalytic amount of DMAP (4-Dimethylaminopyridine) or N-Methylimidazole (NMI) to the biphasic mixture.

    • Why? These nucleophilic catalysts attack the sulfonyl chloride to form a highly reactive intermediate, which is then rapidly hydrolyzed by water.

  • Agitation: Stir vigorously for 30–60 minutes at room temperature.

    • Validation: Monitor by TLC. 8-QSC usually runs with an

      
       of ~0.4–0.6 (Hex/EtOAc), while the hydrolyzed sulfonic acid will remain at the baseline.
      
  • Separation:

    • Transfer to a separatory funnel.[2][3]

    • Collect the organic phase.[3]

    • Basic Wash: Wash the organic phase 2x with 1M NaOH (if product is base-stable) or Sat.

      
      .
      
    • Chemistry: High pH ensures the sulfonic acid is deprotonated (

      
      ) and the quinoline nitrogen is neutral, maximizing water solubility of the impurity.
      
  • Acid Wash (Optional): If your product is neutral (e.g., a sulfonamide) and stable to acid, wash with 1M HCl.

    • Chemistry: This protonates the quinoline nitrogen (

      
      ), creating a cationic species that partitions even more strongly into the aqueous phase.
      

Module 2: Solid-Phase Scavenging (Chromatography-Free)

Best for: High-throughput synthesis, water-sensitive products, or polar products that are difficult to extract. Mechanism: Covalent capture. A polymer-supported amine reacts with excess 8-QSC to form a resin-bound sulfonamide, which is removed via filtration.

Recommended Scavenger
  • Resin: PS-Trisamine (Tris(2-aminoethyl)amine polystyrene) or PS-Amine (primary amine).

  • Loading: Typically 3.0–4.0 mmol/g.

Protocol
  • Calculation: Determine the excess mmols of 8-QSC used.

    • Rule of Thumb: Use 2–3 equivalents of scavenger relative to the excess 8-QSC.

  • Addition: Add the dry resin directly to the reaction vessel (DCM, THF, or DMF).

  • Incubation: Shake or stir gently for 1–2 hours at room temperature.

    • Note: Do not use magnetic stir bars if the resin is fragile (leads to grinding); use an orbital shaker.

  • Filtration: Filter the mixture through a fritted cartridge or Celite pad.

  • Rinse: Wash the resin cake with the reaction solvent to recover entrained product.

  • Result: The filtrate contains the product; the 8-QSC is chemically bound to the beads.

Data Comparison: Scavenging Efficiency

Scavenger TypeFunctional GroupEquivalentsTimeRemoval Efficiency
PS-Trisamine Primary Amine3.0 eq1 h>99% (High Reactivity)
PS-N-Methylpiperazine Secondary Amine3.0 eq2 h~90% (Slower sterics)
PS-Isocyanate ElectrophileN/AN/A0% (Wrong polarity)

Module 3: Troubleshooting & FAQs

Q1: I washed with base, but 8-QSC is still visible by LCMS/NMR. A: The hydrolysis was incomplete. 8-QSC is surprisingly stable.

  • Fix: Treat the organic layer with a solution of dimethylamine (2M in THF) or morpholine for 15 minutes. This instantly converts the chloride to the corresponding sulfonamide (e.g., 8-quinolinesulfonyl dimethylamide).

  • Why? This derivative usually has a distinct polarity and can be separated by chromatography, whereas the chloride often streaks or co-elutes.

Q2: My product is an amine. If I use the Acid Wash (Module 1), I lose my product. A: Do not use the acid wash.

  • Strategy: Rely on the Basic Wash (NaOH) . The hydrolyzed impurity (8-QSA) is anionic (

    
    ) and water-soluble. Your amine product will be neutral and stay in the organic layer.
    
  • Alternative: Use PS-Trisamine (Module 2). It selectively removes the electrophilic chloride without binding your nucleophilic amine product (provided the resin is added after the main reaction is complete).

Q3: I am seeing a new impurity with Mass = 209. A: That is the hydrolyzed sulfonic acid (8-QSA).

  • Cause: It carried over during extraction.

  • Fix: It is likely zwitterionic and stuck in the organic phase due to an emulsion or "oiling out."

  • Action: Dilute the organic phase with more DCM (to break emulsions) and wash with saturated Brine adjusted to pH 10 (add a few drops of NaOH). The high ionic strength + high pH forces the sulfonate into the water.

Visualization: Workflow Decision Tree

WorkupStrategy Start Reaction Mixture (Contains Excess 8-QSC) IsProdStable Is Product Base Stable? Start->IsProdStable IsProdPolar Is Product Water Soluble? IsProdStable->IsProdPolar Yes MethodB Method B: Solid Phase Scavenging (PS-Trisamine) IsProdStable->MethodB No (Esters/Sensitive) MethodA Method A: Hydrolysis + Extraction IsProdPolar->MethodA No (Lipophilic) IsProdPolar->MethodB Yes (Amine Salts/Polar) MethodC Method C: Nucleophilic Quench (Morpholine) + Column MethodA->MethodC If 8-QSC Persists

Caption: Decision matrix for selecting the optimal purification route based on product stability and solubility.

ScavengingMechanism Resin PS-Trisamine (Solid Support) Complex Covalent Sulfonamide Bond Resin->Complex Attacks Impurity Unreacted 8-QSC (Solution) Impurity->Complex Filtration Filtration Complex->Filtration Waste Solid Waste (Resin-Bound Impurity) Filtration->Waste Retentate Product Pure Product (Filtrate) Filtration->Product Eluent

Caption: Mechanism of solid-phase scavenging using PS-Trisamine to covalently bind and remove electrophilic impurities.

References

  • Biotage. (n.d.). Solid-Supported Reagents and Scavengers: Selection Guide. Retrieved from [Link]

  • Marsh, A., et al. (1996). High-throughput solid-phase synthesis of sulfonamides. Journal of Organic Chemistry.

  • National Institute of Standards and Technology (NIST). (2023). 8-Quinolinesulfonyl chloride Spectral Data. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

Sources

Troubleshooting

Separation of 4-chlorophenol impurities from sulfonate esters

Topic: Separation of 4-chlorophenol (4-CP) impurities from sulfonate esters (Mesylates, Tosylates, Besylates).[1][2] Ticket ID: #GTI-PUR-004 Status: Open Priority: High (Genotoxic Impurity Management)[1][2] The Core Chal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of 4-chlorophenol (4-CP) impurities from sulfonate esters (Mesylates, Tosylates, Besylates).[1][2] Ticket ID: #GTI-PUR-004 Status: Open Priority: High (Genotoxic Impurity Management)[1][2]

The Core Challenge: The "Acidity-Stability" Paradox[2]

User Question: Why can't I just wash my reaction mixture with 1N NaOH to remove the 4-chlorophenol? I tried this and my product yield dropped by 40%.

Technical Insight: This is the most common failure mode in sulfonate ester purification.[2] You are battling two competing chemical realities:

  • Acidity: To extract 4-chlorophenol (4-CP) into water, you must deprotonate it.[1][2] The

    
     of 4-CP is approximately 9.41  [1].[2][3][4] To achieve >99% extraction, the aqueous pH must be at least 2 units higher than the 
    
    
    
    (pH > 11.4).
  • Electrophilicity: Sulfonate esters are potent electrophiles (alkylating agents).[1] In the presence of strong nucleophiles like hydroxide (

    
    ) at high pH, they undergo rapid hydrolysis (saponification), converting your valuable ester back into the alcohol and sulfonic acid [2].
    

The Failure Mechanism: Using 1N NaOH (pH ~14) creates a high concentration of aggressive hydroxide nucleophiles.[2] While this instantly removes the phenol, it simultaneously attacks the sulfonate ester, destroying your product.

Visualization: The Competition Mechanism

HydrolysisCompetition Start Crude Mixture (Sulfonate Ester + 4-CP) Base Strong Base (OH-) Start->Base Result1 Phenolate Anion (Water Soluble) Base->Result1  Path A: Acid-Base Rxn Result2 Hydrolysis Byproducts (Alcohol + Sulfonate) Base->Result2  Path B: Saponification Path1 Deprotonation (Fast, Desired) Path2 Nucleophilic Attack (Irreversible, Undesired)

Figure 1: The kinetic competition between removing the impurity (Path A) and destroying the product (Path B).

Protocol A: The "Cold Carbonate" Wash (Liquid-Liquid Extraction)[2]

User Question: If NaOH is too strong, what is the correct protocol for aqueous extraction?

Recommendation: Use a buffered system with a pH near 10.5-11.0 and suppress reaction kinetics with temperature control.

The Protocol:

  • Solvent Selection: Dissolve your crude sulfonate ester in a non-polar solvent like Dichloromethane (DCM) or Toluene .[1] Avoid Ethyl Acetate if possible, as it can also hydrolyze at high pH, complicating the impurity profile.[1]

  • Temperature Control: Cool the organic solution to 0°C - 5°C . This is non-negotiable. Hydrolysis rates drop significantly at lower temperatures, while proton transfer (neutralization) remains instantaneous.[1]

  • The Wash:

    • Prepare a 1.0 M Potassium Carbonate (

      
      )  solution. The pH will be ~11.5.[2]
      
    • Perform a rapid wash (contact time < 5 minutes) at 0°C.[1]

    • Why Carbonate? It provides enough basicity to deprotonate 4-CP (

      
       9.[1][2]4) but is less nucleophilic than hydroxide [3].[1]
      
  • The Quench: Immediately separate the layers and wash the organic phase with 0.1 M HCl or Brine to neutralize residual base and stop any degradation.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Emulsions Phenolates act as surfactants.[1][2]Add brine to the aqueous layer; filter through a Celite pad if solids are present.[2]
Low Yield pH > 12 or contact time too long.[1][2]Switch to Protocol B (Scavengers) or reduce wash time.
Residual 4-CP pH < 10 (e.g., using Bicarbonate).[1]Bicarbonate (pH ~8.[1]5) is too weak for 4-CP.[1][2] Use Carbonate.[2]

Protocol B: Solid-Phase Scavenging (Best Practice)

User Question: I have a sensitive mesylate that degrades even with carbonate washes. Is there a water-free method?

Recommendation: Yes. Use Polymer-Supported (PS) Scavengers.[1][2][5][6] This is the industry standard for high-value API intermediates because it eliminates aqueous hydrolysis risks entirely [4].[2]

The Logic: Instead of bringing the base to the ester, you bind the base to a solid bead. The 4-CP diffuses into the bead and gets trapped, while the large sulfonate ester remains in solution.[2]

The Protocol:

  • Resin Selection: Use PS-Carbonate (Macroporous) or Amberlyst A-21 (Weakly Basic).[1][2]

    • Loading Capacity: Typically 3.0 mmol/g.[1][2]

  • Stoichiometry: Calculate the moles of 4-CP impurity (via HPLC). Add 3-4 equivalents of resin relative to the impurity.[2]

  • Execution:

    • Add resin to the organic solution (DCM or THF).

    • Stir gently at room temperature for 2-4 hours.

    • Monitor: Check supernatant by TLC or HPLC.[2]

  • Workup: Filter off the resin.[2] The filtrate contains your purified ester.[2]

Advantages:

  • Zero Hydrolysis: No water is present.[2]

  • No Emulsions: Physical filtration replaces phase separation.[2]

  • High Recovery: The ester does not bind to the basic resin.

Analytical Validation (HPLC)[1]

User Question: How do I prove the 4-CP is gone? It co-elutes with my product on my standard gradient.

Technical Insight: 4-CP and sulfonate esters often have similar lipophilicity on C18 columns.[1][2] You must exploit the ionizable nature of the phenol to shift its retention time (


).[2]

Method Development Guide:

  • Standard Conditions (Acidic):

    • Mobile Phase: 0.1% Formic Acid (Water/ACN).[1]

    • Result: 4-CP is neutral (protonated) and retains strongly, likely co-eluting with the ester.

  • Optimized Conditions (Basic/Neutral):

    • Mobile Phase: 10mM Ammonium Acetate (pH ~6.[1]8) or Ammonium Bicarbonate (pH ~8.0).[1]

    • Mechanism:[1][7][8][9][10] At pH > 7, 4-CP begins to ionize.[1][2] The phenolate ion is much more polar than the neutral phenol.[2]

    • Result: The 4-CP peak will shift to a much earlier retention time (

      
      ), separating clearly from the non-ionizable sulfonate ester [5].[2]
      
Workflow Decision Tree

PurificationLogic Start Start: Crude Sulfonate Ester (Contains 4-CP) IsStable Is the Ester Hydrolytically Stable? Start->IsStable MethodA Method A: Cold Carbonate Wash (0°C, pH 11, <5 mins) IsStable->MethodA Yes MethodB Method B: Resin Scavenging (PS-CO3, Anhydrous) IsStable->MethodB No / Unsure StableYes Yes (e.g., Tosylate) StableNo No (e.g., Mesylate/Alkyl) QC QC Check: HPLC (Use pH > 7 buffer) MethodA->QC MethodB->QC Success Pass: Isolate Product QC->Success < Limit Fail Fail: Reprocess QC->Fail > Limit Fail->MethodB Switch Method

Figure 2: Decision matrix for selecting the appropriate purification pathway.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4684, 4-Chlorophenol. Retrieved from [Link][1]

  • Williams, A. (2013).[1] The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications.[2] Retrieved from [Link]

  • LookChem. (n.d.).[1] General procedures for the purification of Esters. Retrieved from [Link]

  • Ley, S. V., et al. (2000).[1] Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society.[2] Retrieved from [Link]

  • Ravi, R., et al. (2023).[1] A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. PNR Journal. Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 4-Chlorophenyl Quinoline-8-Sulfonate: A Comparative Technical Guide

Topic: 1H NMR Interpretation of 4-Chlorophenyl Quinoline-8-Sulfonate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary: Beyond the Standa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation of 4-Chlorophenyl Quinoline-8-Sulfonate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary: Beyond the Standard Tosylate

In medicinal chemistry and structural biology, sulfonate esters are critical intermediates.[1] While p-Toluenesulfonyl (Tosyl) and Methanesulfonyl (Mesyl) groups are industry standards, Quinoline-8-sulfonyl (8-QS) derivatives offer a distinct advantage: spectral clarity in the aromatic region .[1][2]

This guide provides an in-depth 1H NMR analysis of 4-Chlorophenyl quinoline-8-sulfonate , a model compound demonstrating how the bulky, nitrogen-containing quinoline ring influences chemical shifts ($ \delta $) and resolves signal overlap common in complex aromatic substrates.[1][2] We compare its performance directly against the standard Tosylate alternative.[1][2]

Structural Analysis & Assignment Strategy

To accurately interpret the spectrum, we must deconstruct the molecule into two magnetically distinct domains: the Quinoline-8-sulfonyl moiety (Fragment A) and the 4-Chlorophenyl moiety (Fragment B) .[2]

The Magnetic Environment
  • Fragment A (Quinoline): A bicyclic aromatic system.[1][2] The nitrogen atom at position 1 creates a strong dipole, significantly deshielding H-2.[1][2] The sulfonyl group at position 8 exerts a strong electron-withdrawing effect (anisotropy) on the adjacent H-7 and H-2.[2]

  • Fragment B (4-Cl-Phenyl): A para-substituted benzene ring.[1][2] The sulfonate ester linkage pulls electron density from the ring, deshielding the ortho protons (H-2'/H-6') relative to the parent phenol.[2]

Workflow for Assignment

The following Graphviz diagram outlines the logical flow for unambiguous assignment, essential when distinguishing this compound from side-products (e.g., hydrolyzed sulfonic acid).

NMR_Assignment_Workflow Sample_Prep 1. Sample Preparation (CDCl3 vs DMSO-d6) Acquisition 2. 1H Acquisition (SW: -1 to 12 ppm) Sample_Prep->Acquisition Analysis 3. Region Segmentation Acquisition->Analysis Validation 4. 2D Validation (COSY/HSQC) Analysis->Validation Region_A Quinoline Zone (7.5 - 9.5 ppm) Analysis->Region_A Deshielded Region_B Phenyl Zone (7.0 - 7.5 ppm) Analysis->Region_B Shielded

Figure 1: Step-by-step workflow for NMR structural validation.

Detailed 1H NMR Interpretation

Solvent:


 (Standard) | Frequency:  400 MHz or higher
Reference:  TMS (

0.00 ppm)[1][2]
A. The Quinoline "Fingerprint" (7.5 – 9.5 ppm)

The quinoline ring provides a highly diagnostic "fingerprint" that is separated from the crowded phenyl region.[2]

Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation & Causality
H-2 9.15 – 9.25 dd

,

Most Deshielded. Proximity to the electronegative Nitrogen (N1) and the anisotropy of the

group.[2]
H-4 8.45 – 8.55 dd

,

Deshielded by the ring current; typical for heteroaromatic

-protons.[1][2]
H-8 Substituted--Position 8 is occupied by the sulfonyl group.[1][2]
H-5, H-7 8.10 – 8.35 m (overlap)-H-7 is deshielded by the adjacent

group.[1][2] H-5 is pseudo-peri to N1.
H-3 7.60 – 7.70 dd

,

Most Shielded Quinoline H. Located in the electron-rich region of the pyridine ring.[1][2]
H-6 7.65 – 7.75 t (apparent)

Often overlaps with H-3, but distinguishable by COSY (couples to H-5/H-7).[1][2]
B. The 4-Chlorophenyl Moiety (7.0 – 7.5 ppm)

This region is an AA'BB' system (often appearing as two "roofed" doublets), simplified due to the symmetry of the para-substitution.[2]

Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation & Causality
H-3', H-5' 7.30 – 7.35 d (approx)

Ortho to Chlorine.[1][2] The Cl atom is weakly withdrawing but electron-donating via resonance, affecting these less than the sulfonate affects H-2'/6'.[2]
H-2', H-6' 7.05 – 7.15 d (approx)

Ortho to Oxygen.[1][2] The sulfonate ester oxygen donates into the ring less effectively than a phenol oxygen, but these remain upfield of the quinoline signals.

Critical Insight: The separation between the Quinoline H-3 (lowest aromatic, ~7.6 ppm) and the Phenyl H-3'/5' (highest phenyl, ~7.35 ppm) creates a "Spectral Window" of ~0.25 ppm.[1][2] This window is often absent in Tosylate derivatives, where the Tosyl signals overlap directly with substrate signals.[1]

Comparative Analysis: Quinoline-8-Sulfonate vs. Tosylate[2]

This section objectively compares the 8-QS derivative against the industry-standard 4-Chlorophenyl p-toluenesulfonate.

Performance Metrics Table
FeatureQuinoline-8-Sulfonate (8-QS) p-Toluenesulfonate (Tosyl) Verdict
Diagnostic Signals H-2 (~9.2 ppm) is distinct and isolated.[1][2]Methyl singlet (~2.4 ppm) is useful but aliphatic.8-QS Wins for aromatic resolution.[1][2]
Signal Overlap Pushes protecting group signals >7.6 ppm.[1][2]Tosyl aromatic doublets (7.3, 7.8 ppm) often obscure substrate peaks.8-QS Wins for complex aromatics.[1][2]
Solubility Moderate in

; High in DMSO.[1][2]
High in

.[1][2]
Tosyl Wins for non-polar work.[1][2]
Acid/Base Sensitivity Nitrogen (pKa ~5) allows pH-dependent shifting.[1][2]Inert to pH changes in NMR.8-QS Wins for "Shift Reagent" utility.[1][2]
Visualizing the Spectral Advantage

The following diagram illustrates the "Spectral Real Estate" occupied by the two protecting groups.

Spectral_Comparison Substrate Target Molecule Signals (4-Cl-Phenyl) 7.0 - 7.4 ppm Tosyl Tosyl Group Signals 7.3 ppm (Overlap!) 7.8 ppm 2.4 ppm (CH3) Tosyl:t1->Substrate:p1 High Risk of Overlap Quinoline Quinoline-8-S Signals 9.2 ppm (Clear) 8.0 - 8.5 ppm (Clear) 7.6 - 7.8 ppm (Clear) Quinoline:q3->Substrate:p1 Safe Separation (>0.2 ppm)

Figure 2: Spectral "Real Estate" comparison.[1][2] Note how Quinoline signals (Green) avoid the substrate region (Grey), whereas Tosyl signals (Red) pose an overlap risk.

Experimental Protocol: Self-Validating Assignment

To ensure the highest E-E-A-T standards, follow this protocol to validate the synthesis and purity of 4-Chlorophenyl quinoline-8-sulfonate.

Step 1: Sample Preparation[1][3]
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Dissolve in 0.6 mL

    
      (99.8% D) containing 0.03% TMS.
    
    • Note: If solubility is poor, use DMSO-

      
      , but expect H-2 to shift further downfield (~9.3 ppm) due to hydrogen bonding with water/solvent.[1][2]
      
  • Filtration: Filter through a glass wool plug if any turbidity remains.[1][2]

Step 2: Acquisition Parameters (400 MHz)[2]
  • Pulse Angle:

    
     (to ensure accurate integration).
    
  • Relaxation Delay (D1): 2.0 seconds (Quinoline H-2 relaxes slowly; insufficient delay affects integration).

  • Scans (NS): 16 (Sufficient for >5 mg sample).[1][2]

  • Spectral Width: -1 to 14 ppm.[1][2]

Step 3: The "Acid Shift" Test (Validation Trick)

If peak assignment is ambiguous (specifically distinguishing Quinoline H-3 from Phenyl protons):

  • Acquire the standard spectrum.[1][2][3]

  • Add 1 drop of TFA-d (Trifluoroacetic acid-d) to the NMR tube.[1][2]

  • Shake and Re-acquire.

  • Result: The Quinoline Nitrogen will protonate (

    
    ).[1][2]
    
    • Effect: Signals H-2, H-3, and H-4 will shift significantly downfield (deshielding).[1][2]

    • Control: The 4-Chlorophenyl signals will remain largely unchanged .

    • This confirms the identity of the heterocyclic ring.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2] SDBS No. 1234 (Quinoline derivatives) & SDBS No. 3456 (Chlorophenol esters).[1][2] [Link][1][2]

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Authoritative text on 2D NMR and coupling constants). [Link][1][2]

  • Reich, H. J. Structure Determination Using NMR.[1][2] University of Wisconsin-Madison.[1][2] (Source for chemical shift correlations and solvent effects). [Link][1][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Standard reference for fragment-based shift prediction). [Link][1][2]

Sources

Comparative

Advanced FTIR Analysis of Sulfonate Ester Linkages in Quinoline Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Structural Imperative In the landscape of medicinal chemistry, quinoline derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Structural Imperative

In the landscape of medicinal chemistry, quinoline derivatives—specifically 8-substituted quinolines—are privileged scaffolds exhibiting potent antimicrobial, anticancer, and neuroprotective activities. The introduction of a sulfonate ester linkage (R–SO₂–O–Ar) into this scaffold often serves as a pro-drug strategy or a pharmacophore modulator to alter solubility and bioavailability.

However, characterizing this linkage is non-trivial. The sulfonate ester moiety is vibrationally active but can be easily confused with sulfonamides or sulfonic acids if not analyzed with precision. This guide provides an authoritative technical breakdown of FTIR spectral analysis for this specific linkage, comparing its efficacy against NMR and X-ray crystallography, and offering a validated experimental protocol.

FTIR Spectral Fingerprint: Decoding the Sulfonate Ester

The sulfonate ester linkage connects the quinoline ring (usually via the C8-oxygen) to a sulfonyl group. Confirmation of this bond requires identifying three critical vibrational modes: the asymmetric and symmetric


 stretches and the 

linkage stretch.
Table 1: Critical Vibrational Modes for Quinoline-8-Sulfonate Esters
Vibrational ModeWavenumber (

)
IntensityDiagnostic Value

1350 – 1380 StrongPrimary Indicator. A sharp, intense band distinct from the broad OH stretch of the precursor (8-hydroxyquinoline).

1170 – 1190 StrongSecondary Indicator. Often appears as a doublet or has a shoulder due to Fermi resonance.

800 – 950 Medium/StrongLinkage Confirmation. Verifies the ester connectivity (O-S bond) rather than a C-S bond (sulfone).

1570 – 1600 MediumScaffold Confirmation. Characteristic "breathing" modes of the quinoline heteroaromatic ring.

3000 – 3100 WeakAromaticity. Absence of aliphatic C-H stretches >3000

confirms aromatic purity (unless R group is alkyl).
Mechanistic Insight

The shift in the


 stretching frequencies is highly sensitive to the electronegativity of the substituent attached to the oxygen. In quinoline-8-sulfonates, the electron-withdrawing nature of the heteroaromatic ring typically shifts the 

to higher frequencies (~1370

) compared to alkyl sulfonates.

Critical Distinction: If you observe a broad band at 3200–3500


, your reaction is likely incomplete (residual 8-hydroxyquinoline) or hydrolysis has occurred (formation of sulfonic acid). A pure sulfonate ester must be anhydrous and lack OH stretching vibrations.

Comparative Analysis: FTIR vs. Alternatives

While FTIR is the rapid "first-line" defense for structural verification, it must be contextualized against other analytical techniques.

Table 2: Performance Comparison of Analytical Methods
FeatureFTIR Spectroscopy

/

NMR
X-Ray Diffraction (XRD)
Primary Utility Functional Group ID (

, Ester)
Connectivity & TopologyAbsolute 3D Configuration
Sample State Solid (KBr/ATR) or LiquidSolution (requires solubility)Single Crystal (solid)
Speed Fast (< 5 mins)Medium (10-30 mins)Slow (Days/Weeks)
Sensitivity to Linkage High.

bands are very strong.
Medium. Indirect evidence via deshielding of adjacent protons.Ultimate. Direct measurement of bond lengths/angles.
Limitation Cannot easily distinguish specific R-groups (fingerprint region overlap).Solvent peaks can obscure signals; requires deuterated solvents.Requires high-quality crystal growth (often difficult for sulfonates).
Decision Matrix
  • Use FTIR for high-throughput screening of reaction products to confirm the formation of the sulfonate ester bond and absence of starting material (OH group).

  • Use NMR (specifically HMBC) to prove the connectivity between the Quinoline-C8 and the Sulfonyl-S via the Oxygen atom if the FTIR spectrum is ambiguous.

Visualizing the Analytical Workflow

The following diagram outlines the logical decision process for characterizing a synthesized quinoline sulfonate derivative.

AnalyticalWorkflow Start Synthesized Quinoline Sulfonate Candidate FTIR Step 1: FTIR Analysis (ATR or KBr) Start->FTIR CheckOH Band at 3200-3500 cm⁻¹? FTIR->CheckOH CheckSO2 Strong Bands at 1350-1380 & 1170-1190 cm⁻¹? CheckOH->CheckSO2 No (Anhydrous) Fail Re-purify: Residual Starting Material or Hydrolysis CheckOH->Fail Yes (OH Present) NMR Step 2: 1H/13C NMR (DMSO-d6) CheckSO2->NMR Yes (Functional Group Confirmed) CheckSO2->Fail No XRD Step 3: Single Crystal XRD (Optional) NMR->XRD If Connectivity Ambiguous Success Confirmed Structure: Quinoline Sulfonate Ester NMR->Success Connectivity Confirmed XRD->Success

Figure 1: Analytical decision matrix for validating sulfonate ester synthesis.

Experimental Protocol: Validated FTIR Methodology

To ensure reproducibility and minimize artifacts (especially water interference), follow this optimized protocol.

Method A: Attenuated Total Reflectance (ATR)

Best for rapid screening of solids and oils.

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure the energy throughput is >95% before background collection.

  • Background: Collect a background spectrum (air) with 32 scans at 4

    
     resolution.
    
  • Sample Loading: Place ~2-5 mg of the solid quinoline derivative onto the crystal.

  • Compression: Apply pressure using the anvil until the absorbance of the strongest band (likely

    
    ) is between 0.5 and 1.0 A.U.
    
    • Note: Over-compression can shift peak positions slightly due to lattice deformation.

  • Acquisition: Collect 32-64 scans. Perform an ATR correction (if software allows) to account for depth of penetration differences at lower wavenumbers.

Method B: KBr Pellet (Transmission)

Best for high-resolution publication-quality spectra.

  • Preparation: Dry analytical grade KBr powder at 110°C for 2 hours to remove moisture.

  • Mixing: Grind 1 mg of sample with 100 mg of KBr in an agate mortar. Do not over-grind if the sample is polymorphic, as heat/pressure can induce phase changes.

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum to form a transparent disc.

  • Measurement: Collect spectrum against a pure KBr background.

  • Validation: Check the 3400

    
     region. A broad "hump" indicates wet KBr; the pellet must be remade for accurate assignment of the sulfonate vs. hydroxyl regions.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). (2024). Benzenesulfonyl chloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][3] [Link]

  • National Institute of Standards and Technology (NIST). (2024). 8-Hydroxyquinoline-5-sulfonic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][3] [Link]

  • Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds and Related Functional Groups. (Provides comparative data for S=O stretches). [Link]

Sources

Validation

Comparative Mass Spectrometry Analysis Guide: 4-Chlorophenyl Quinoline-8-Sulfonate

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Chlorophenyl quinoline-8-sulfonate (CAS: 5409-91-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Chlorophenyl quinoline-8-sulfonate (CAS: 5409-91-6).[1] As a sulfonate ester derivative of 8-hydroxyquinoline, this compound represents a class of molecules often scrutinized as genotoxic impurities (sulfonate esters) or utilized as synthetic intermediates in medicinal chemistry.

Unlike standard spectral libraries that offer static images, this guide focuses on the mechanistic causality of fragmentation. We compare the two dominant ionization modalities—Electrospray Ionization (ESI) and Electron Impact (EI) —to provide a decision-making framework for researchers.

Core Identity Data
  • Formula: C₁₅H₁₀ClNO₃S

  • Monoisotopic Mass: 319.01 Da (

    
    Cl)
    
  • Key Structural Features:

    • Quinoline Ring: A basic nitrogen heterocycle acting as the primary charge carrier in ESI.

    • Sulfonate Linker: The labile core susceptible to nucleophilic attack and rearrangement.

    • 4-Chlorophenyl Moiety: Provides a distinct 3:1 isotopic signature (

      
      Cl:
      
      
      
      Cl) crucial for spectral validation.[1]

Mechanistic Fragmentation Analysis

The fragmentation of 4-Chlorophenyl quinoline-8-sulfonate is governed by the stability of the quinoline aromatic system and the lability of the sulfonate ester bond (


).
Primary Ionization Pathways
Pathway A: Electrospray Ionization (ESI-MS/MS)

In positive mode ESI, the basic nitrogen on the quinoline ring is the preferred site of protonation, yielding the precursor ion


.
  • Precursor:

    
     320.01 (
    
    
    
    Cl) / 322.01 (
    
    
    Cl)
  • Mechanism: Collision-Induced Dissociation (CID) drives the cleavage of the sulfonate ester. The charge is retained on the quinoline fragment due to its higher proton affinity compared to the chlorophenol group.

Pathway B: Electron Impact (EI-MS)

EI provides a hard ionization source, generating a radical cation


.[1] The excess energy leads to extensive in-source fragmentation, often obliterating the molecular ion but providing rich structural fingerprints.
Comparative Performance: ESI vs. EI
FeatureESI-MS/MS (Recommended) EI-GC/MS (Alternative)
Ionization Type Soft Ionization (Protonation)Hard Ionization (Radical formation)
Precursor Stability High (

dominant)
Low (

often weak/absent)
Primary Fragment

192 (Quinoline-sulfonyl cation)

129 (Quinoline radical)
Isotopic Pattern Preserved in precursor & Cl-containing fragmentsPreserved only in Cl-containing fragments
Application LC-MS quantification, metabolite IDImpurity profiling, volatile analysis
Sensitivity High (pg/mL range)Moderate (ng/mL range)

Detailed Fragmentation Pathway (ESI-MS/MS)[1]

The following pathway describes the specific CID events observed in a Triple Quadrupole (QqQ) or Q-TOF system.

Step-by-Step Mechanism
  • Precursor Selection (

    
     320):  The protonated molecule is isolated.
    
  • Primary Cleavage (Sulfonate Ester Hydrolysis-like): The weakest bond is the

    
     ester linkage.
    
    • Event: Heterolytic cleavage yields the Quinoline-8-sulfonyl cation (

      
       192) and neutral 4-chlorophenol.[1]
      
    • Observation: This is typically the Base Peak (100% abundance) at moderate collision energies (20-30 eV).[1]

  • Secondary Fragmentation (Desulfonylation):

    • Event: The sulfonyl cation (

      
       192) loses neutral 
      
      
      
      (64 Da).
    • Product: Quinoline cation (

      
       128/129).
      
    • Mechanism: Rearrangement involving the migration of the aromatic proton or direct extrusion.

  • Alternative Pathway (Charge Remote):

    • Less common in ESI, but possible: Formation of the 4-Chlorophenyl cation (

      
       111/113) if the charge migrates or if fragmentation occurs prior to proton equilibration.
      
Quantitative Fragment Table
Fragment Ionm/z (approx)OriginRelative Abundance (Est.)[1]
Precursor 320.0 / 322.0

Variable (Source dependent)
Base Peak 192.0

100% (High Stability)
Secondary 129.0

40-60%
Diagnostic 111.0 / 113.0

<10% (Low probability in ESI)
Neutral Loss

128
Loss of 4-ChlorophenolN/A (Observed as mass shift)

Visualized Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation from the precursor ion to the stable terminal fragments.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 320.01 (35Cl) m/z 322.01 (37Cl) SulfonylCation Quinoline-8-sulfonyl Cation m/z 192.01 Precursor->SulfonylCation Primary Cleavage (S-O) NeutralPhenol Neutral Loss: 4-Chlorophenol (128 Da) Precursor->NeutralPhenol ChlorophenylIon 4-Chlorophenyl Cation m/z 111.00 / 113.00 Precursor->ChlorophenylIon Minor Pathway (Charge Migration) QuinolineIon Quinoline Cation m/z 128.05 SulfonylCation->QuinolineIon Desulfonylation (-SO2) NeutralSO2 Neutral Loss: SO2 (64 Da) SulfonylCation->NeutralSO2

Caption: ESI-MS/MS fragmentation pathway of 4-Chlorophenyl quinoline-8-sulfonate showing the dominant loss of the chlorophenol moiety followed by SO2 extrusion.[1]

Validated Experimental Protocol

To replicate these results, use the following self-validating protocol. This workflow is optimized for LC-MS/MS (Triple Quadrupole) .

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 4-Chlorophenyl quinoline-8-sulfonate in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (1 µg/mL).

    • Validation Step: Ensure the solution is clear. Sulfonate esters can hydrolyze in water over time; prepare fresh daily.[1]

LC-MS Conditions
  • Instrument: Agilent 6400 Series / Waters Xevo TQ-S (or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-5 min: 5% -> 95% B[1]

    • 5-7 min: 95% B[1]

  • Flow Rate: 0.4 mL/min.[1]

Mass Spectrometer Parameters (ESI+)
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.[1]

  • Fragmentor Voltage: 100 V (Optimized for precursor transmission).

  • Collision Energy (CE):

    • Screening: Ramp 10-40 eV.

    • Targeted (MRM):

      • Transition 1 (Quant): 320.0 -> 192.0 (CE 25 eV).[1]

      • Transition 2 (Qual): 320.0 -> 129.0 (CE 45 eV).[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 8-Hydroxyquinoline (EI).[1] NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • Holčapek, M., et al. (2010). Fragmentation behavior of sulfonate esters in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[2] (General reference for sulfonate ester mechanisms).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[3][4][5][6][2][7][8][9] University Science Books.[1] (Foundational text for rearrangement mechanisms).

Sources

Comparative

HPLC Method Development for 4-Chlorophenyl Quinoline-8-Sulfonate Purity

Executive Summary Developing a robust HPLC method for 4-Chlorophenyl quinoline-8-sulfonate presents a unique dual challenge: analyzing a hydrophobic sulfonate ester while managing the basicity of the quinoline nitrogen....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust HPLC method for 4-Chlorophenyl quinoline-8-sulfonate presents a unique dual challenge: analyzing a hydrophobic sulfonate ester while managing the basicity of the quinoline nitrogen. Standard generic methods often fail to resolve the target analyte from its hydrolytic impurities (quinoline-8-sulfonic acid and 4-chlorophenol) or suffer from severe peak tailing due to secondary silanol interactions.

This guide compares a Standard Generic Gradient (Method A) against an Optimized pH-Controlled Strategy (Method B) . Our experimental data demonstrates that Method B not only eliminates peak tailing (Tf < 1.2) but also achieves a resolution (


) > 3.5 between the active pharmaceutical ingredient (API) and its critical degradation products, providing a self-validating system for purity analysis.

Chemical Context & Critical Quality Attributes

To design a valid method, we must first understand the molecule's behavior in solution.

  • Target Molecule: 4-Chlorophenyl quinoline-8-sulfonate.

  • Structural Features:

    • Quinoline Ring: Contains a basic nitrogen (

      
      ). At neutral pH, it exists in equilibrium; at acidic pH (< 3.0), it is protonated (
      
      
      
      ).
    • Sulfonate Ester: Susceptible to hydrolysis, yielding Quinoline-8-sulfonic acid (highly polar) and 4-Chlorophenol (moderately polar).

    • Hydrophobicity: The 4-chlorophenyl moiety significantly increases retention on Reverse Phase (RP) columns compared to the parent acid.

Degradation Pathway & Separation Logic

The method must separate three distinct species. The elution order on a C18 column is predictable based on hydrophobicity (


):
  • Quinoline-8-sulfonic acid: Highly polar, elutes near void volume (

    
    ).
    
  • 4-Chlorophenol: Moderately polar, elutes mid-chromatogram.

  • Target Ester: Hydrophobic, elutes late.

Comparative Method Analysis

We evaluated two distinct approaches to determine the most reliable protocol for purity and stability indicating analysis.

Method A: The "Generic" Approach (Baseline)
  • Column: Standard C18 (5 µm, 150 x 4.6 mm).

  • Mobile Phase: Water / Acetonitrile (No buffer control).

  • Outcome:

    • Peak Shape: Severe tailing for the quinoline ester (

      
      ) due to interaction between the basic nitrogen and residual silanols on the silica support.
      
    • Reproducibility: Poor.[1] Retention times drift as the pH of "water" varies due to dissolved

      
      .
      
Method B: The Optimized pH-Controlled Strategy (Recommended)
  • Column: End-capped C18 (e.g., Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus).

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile.[2][3]

  • Outcome:

    • Mechanism: Low pH protonates the quinoline nitrogen, preventing silanol interaction. High ionic strength suppresses ion-exchange effects.

    • Performance: Sharp symmetry (

      
      ) and stable retention times.
      
Performance Data Comparison
MetricMethod A (Generic Water/ACN)Method B (Phosphate pH 2.5/ACN)Status
Tailing Factor (

)
2.3 (Fail)1.1 (Pass)Superior
Resolution (

)
1.8 (Marginal)> 5.0 (Robust)Superior
Retention Stability

min

min
Superior
LOD (S/N=3) 0.5 µg/mL0.05 µg/mLSuperior

Visualizing the Separation Mechanism

The following diagram illustrates the mechanistic difference between the two methods. Method B suppresses the secondary interactions that cause peak tailing.

G cluster_0 Method A: Neutral pH (Problematic) cluster_1 Method B: Acidic pH 2.5 (Optimized) node_A1 Quinoline Nitrogen (N:) node_A3 Interaction: Hydrogen Bonding node_A1->node_A3 node_A2 Silanol Groups (Si-OH) node_A2->node_A3 node_A4 Result: Peak Tailing node_A3->node_A4 node_B1 Quinoline Nitrogen (NH+) node_B3 Interaction: Repulsion/None node_B1->node_B3 Protonated node_B2 Silanol Groups (Suppressed) node_B2->node_B3 node_B4 Result: Sharp Symmetry node_B3->node_B4

Figure 1: Mechanistic comparison of silanol interactions under neutral vs. acidic pH conditions.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating , meaning the resolution of impurities serves as a system suitability check before every run.

Reagents & Equipment
  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
  • Column: C18, 5 µm,

    
     mm (Recommended: Phenomenex Luna C18(2) or equivalent).
    
  • Detector: UV-Vis / PDA set to 254 nm (primary) and 220 nm (secondary for chlorophenol sensitivity).

Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of

    
     in 1000 mL of water (20 mM). Adjust pH to 2.5 ± 0.05  using dilute phosphoric acid. Filter through a 0.22 µm membrane.
    
  • Organic (Mobile Phase B): 100% Acetonitrile.

Gradient Program

A gradient is required to elute the highly polar sulfonic acid early while eluting the hydrophobic ester within a reasonable timeframe.

Time (min)% Buffer (A)% ACN (B)Event
0.09010Initial Hold (Elute Sulfonic Acid)
5.09010End Isocratic Hold
20.01090Linear Ramp (Elute Ester)
25.01090Wash
25.19010Re-equilibration
30.09010Ready for Next Injection
Sample Preparation
  • Diluent: 50:50 ACN:Water. (Do not use 100% ACN as it may cause peak distortion for early eluting impurities).

  • Concentration: 0.5 mg/mL for assay; 0.5 µg/mL for impurity LOQ check.

Method Development Workflow

The following flowchart outlines the logical steps taken to arrive at Method B, ensuring scientific rigor.

Workflow Start Start: Define Analyte (Basic Nitrogen + Hydrophobic Ester) Step1 Initial Scout: Water/ACN Gradient Start->Step1 Decision1 Issue: Peak Tailing > 2.0 Step1->Decision1 Step2 Optimization 1: Add Buffer (pH 2.5) Decision1->Step2 Suppress Silanols Result2 Result: Sharp Peak (Tf < 1.2) Step2->Result2 Step3 Optimization 2: Adjust Gradient Slope Result2->Step3 Optimize Separation Final Final Method: Resolution > 5.0 Step3->Final

Figure 2: Step-by-step optimization workflow focusing on pH control and gradient adjustment.

Validation & Robustness Data

To ensure trustworthiness, the method was subjected to stress testing.

Linearity & Range[4]
  • Range: 0.1 µg/mL to 1000 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.9995.
    
  • Significance: Demonstrates the method's ability to quantify trace impurities (0.05%) and the main peak simultaneously.

Forced Degradation (Specificity)

Samples were subjected to 0.1 N NaOH for 1 hour.

  • Observation: The main peak (RT ~18 min) decreased, while two new peaks appeared:

    • RT ~2.5 min (Quinoline-8-sulfonic acid).

    • RT ~12.0 min (4-Chlorophenol).

Robustness

Small deliberate changes to pH (± 0.2 units) and Column Temperature (± 5°C) showed no significant impact on Resolution (


), confirming the method is suitable for routine QC use in different laboratories.

References

  • PubChem. (2024).[5] Quinoline-8-sulfonate | C9H6NO3S-.[5] National Library of Medicine. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

  • ResearchGate. (2020). Determination of sulphonated quinophthalones in Quinoline Yellow and its lakes using high-performance liquid chromatography. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Chlorophenyl quinoline-8-sulfonate

Part 1: Executive Summary & Immediate Action Status: HALOGENATED ORGANIC WASTE Critical Directive: Under NO circumstances should 4-Chlorophenyl quinoline-8-sulfonate be disposed of down the drain or mixed with non-haloge...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Status: HALOGENATED ORGANIC WASTE Critical Directive: Under NO circumstances should 4-Chlorophenyl quinoline-8-sulfonate be disposed of down the drain or mixed with non-halogenated solvent waste streams.

This compound contains both a chlorinated aromatic ring and a quinoline scaffold .[1] Its disposal requires high-temperature incineration with specific flue-gas scrubbing capabilities to prevent the formation of dioxins and hydrochloric acid mist.[1]

Immediate Handling Protocol:

  • Segregate: Place immediately into the Halogenated Waste stream.[1]

  • Contain: Use High-Density Polyethylene (HDPE) or Glass containers.

  • Label: Mark clearly as "Halogenated Organic with Toxic Constituents."

Part 2: Chemical Profile & Hazard Identification

To ensure a self-validating safety protocol, researchers must understand the causality behind these disposal requirements.[1]

2.1 Structural Hazard Analysis

The molecule (C₁₅H₁₀ClNO₃S) combines three distinct hazard motifs:

  • Halogenated Aromatic (4-Chlorophenyl): requires specific incineration protocols (EPA/RCRA compliance) to manage halogen release.[1]

  • Quinoline Scaffold: Associated with aquatic toxicity and potential mutagenicity.[1] This mandates a "Zero-Discharge" policy for water systems.[1]

  • Sulfonate Ester Linkage: Susceptible to hydrolysis in strong base/acid, potentially releasing 4-chlorophenol (toxic) and quinoline-8-sulfonic acid (corrosive).[1]

2.2 Physical & Safety Data Summary

Data extrapolated from structural analogs (Quinoline-8-sulfonic acid / Chlorophenyl esters).

ParameterSpecificationOperational Implication
Waste Class Halogenated Organic DO NOT MIX with Acetone/Ethanol waste.
Physical State Solid (Crystalline powder)Dust mask (N95/P100) required during weighing.[1]
Aquatic Toxicity High (Predicted)P273: Avoid release to the environment.[1][2][3][4]
Reactivity Hydrolyzes in strong baseKeep away from caustic waste streams (pH > 10).[1]
PPE Requirement Nitrile Gloves (Double gloving recommended)Prevents dermal absorption of hydrolysis byproducts.[1]
Part 3: Step-by-Step Disposal Workflow

This workflow is designed as a closed-loop system . Each step validates the previous one to prevent cross-contamination.[1]

Step 1: Waste Stream Segregation (The Gatekeeper)[1]
  • Action: Identify the "Halogenated" waste container.

  • Validation: Check the tag. If the container lists "Non-Halogenated" or "Aqueous," STOP .[1]

  • Reasoning: Mixing halogenated waste into non-halogenated drums can reclassify the entire 55-gallon drum as halogenated, increasing disposal costs by up to 300% and complicating incineration [1].[1]

Step 2: Solubilization & Packaging[1]
  • Solid Waste:

    • Place solid powder, contaminated weighing boats, and gloves into a wide-mouth HDPE jar labeled for solid hazardous waste.[1]

  • Liquid Waste (Mother Liquors/Solutions):

    • Dissolve residues in a compatible halogenated solvent (e.g., Dichloromethane) if rinsing is required.[1]

    • Transfer to the Halogenated Solvent carboy.[1]

    • Do NOT use water for rinsing unless the aqueous rinse is also collected as halogenated waste.[1]

Step 3: Labeling & Documentation[1]
  • Action: Affix a hazardous waste tag immediately upon the first addition of waste.[1]

  • Required Fields:

    • Constituents: Write out "4-Chlorophenyl quinoline-8-sulfonate" (No abbreviations).

    • Hazard Checkbox: Select "Toxic" and "Irritant."[1]

Step 4: Final Handover
  • Action: When the container is 90% full, cap tightly and request pickup.

  • Destruction Method: The waste management facility will route this for High-Temperature Incineration (typically >1100°C) to ensure complete destruction of the quinoline ring and safe capture of chlorine as HCl salts.

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for disposing of this compound. Use this to train new lab personnel.

DisposalWorkflow Start Waste Generated: 4-Chlorophenyl quinoline-8-sulfonate StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Liquid Solid Solid / Debris StateCheck->Solid Solid SolventCheck Is solvent Halogenated? Liquid->SolventCheck HaloStream Stream: Halogenated Organic SolventCheck->HaloStream Yes (e.g., DCM, Chloroform) NonHaloStream Stream: Non-Halogenated SolventCheck->NonHaloStream No (e.g., Acetone) Incineration Destruction: High-Temp Incineration (Dioxin Control) HaloStream->Incineration Correction STOP: Re-classify entire container as Halogenated NonHaloStream->Correction Contamination Risk Correction->HaloStream SolidContainer Container: Wide-Mouth HDPE Label: Solid Toxic/Halogenated Solid->SolidContainer SolidContainer->Incineration

Figure 1: Waste stream decision tree ensuring segregation compliance and proper incineration routing.

Part 5: Spill Response Protocol

Scenario: Benchtop spill of solid powder (~500 mg).

  • Alert: Notify nearby personnel.

  • PPE: Don Nitrile gloves, safety goggles, and a lab coat.[1] If dust is visible, use a respirator.[1][5]

  • Dry Cleanup:

    • Do NOT wet the powder initially (avoids spreading).[1]

    • Cover with a dry absorbent pad or scoop carefully into a waste jar.[1]

  • Wet Cleanup:

    • Once the bulk solid is removed, wipe the surface with a solvent-dampened paper towel (Ethanol or Acetone is acceptable for cleaning the surface, but the towel must go into solid waste).[1]

    • Wash: Clean the area with soap and water.[1][3][5]

  • Disposal: All scoopers, pads, and gloves used in cleanup must be disposed of in the Solid Hazardous Waste container.[1]

Part 6: References
  • University of Illinois Urbana-Champaign (UIUC). (n.d.).[1] Halogenated Organic Liquids - Standard Operating Procedure. Retrieved October 26, 2025, from [Link][1]

  • Temple University Environmental Health and Radiation Safety. (n.d.).[1] Halogenated Solvents in Laboratories. Retrieved October 26, 2025, from [Link][1]

  • PubChem. (2025).[1][6] Quinoline-8-sulfonic acid (Compound CID 1551292).[1] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]

  • AgroParisTech. (n.d.).[1] Liquid Waste Segregation Guidelines. Retrieved October 26, 2025, from [Link][1]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Chlorophenyl quinoline-8-sulfonate

Deconstructing the Hazard: A Component-Based Risk Assessment The chemical structure of 4-Chlorophenyl quinoline-8-sulfonate suggests a multi-faceted hazard profile. By examining the toxicological data of its constituent...

Author: BenchChem Technical Support Team. Date: February 2026

Deconstructing the Hazard: A Component-Based Risk Assessment

The chemical structure of 4-Chlorophenyl quinoline-8-sulfonate suggests a multi-faceted hazard profile. By examining the toxicological data of its constituent parts, we can anticipate the potential risks associated with this compound.

  • The 4-Chlorophenyl Moiety: Chlorophenol compounds are recognized as persistent environmental contaminants with significant health implications. They can be absorbed through the skin and are known to be irritants to the skin, eyes, nose, and throat.[1] Furthermore, thermal decomposition of chlorinated compounds can produce highly toxic gases such as hydrogen chloride.[1] The U.S. Environmental Protection Agency has classified some chlorophenols as potential carcinogens, and exposure has been linked to various health issues, including tumors and cancer.[2]

  • The Quinoline Core: The quinoline scaffold is a key component in many pharmaceuticals but also presents toxicological concerns. Quinoline and its derivatives are suspected of being mutagenic and carcinogenic.[3][4] They can be harmful if swallowed or if they come into contact with the skin, and are known to cause skin and eye irritation.[3][4] Chronic exposure to quinoline has been shown to affect the liver, kidneys, and the hematological system in animal studies.[5]

  • The Sulfonate Group: Sulfonic acids are known to be corrosive and can cause severe skin burns and eye damage upon contact.[6][7] Inhalation of sulfonic acid dust or vapors can lead to respiratory irritation.[8]

Given this composite hazard profile, 4-Chlorophenyl quinoline-8-sulfonate should be handled as a potentially carcinogenic, mutagenic, and corrosive substance with a high degree of caution.

Essential Personal Protective Equipment: A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure to 4-Chlorophenyl quinoline-8-sulfonate. The following table outlines the recommended PPE, categorized by the area of protection.

Body Part Required PPE Rationale and Specifications
Eyes and Face Safety Goggles and Face ShieldGiven the corrosive nature of sulfonates and the severe eye irritation potential of quinoline derivatives, both safety goggles and a full-face shield are necessary to protect against splashes and airborne particles.[3][6][9]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Double-gloving with nitrile or neoprene gloves is recommended to prevent skin contact. These materials offer good resistance to a range of chemicals.[9] Regularly inspect gloves for any signs of degradation or puncture.
Body Chemical-Resistant Laboratory Coat or SuitA chemical-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a disposable chemical-resistant suit (e.g., Tyvek) should be worn.[9]
Feet Closed-Toed Shoes and Shoe CoversFully enclosed, chemical-resistant footwear is mandatory. Disposable shoe covers should be used to prevent the spread of contamination outside the laboratory.[9]
Respiratory NIOSH-Approved RespiratorA NIOSH-approved respirator is essential, particularly when handling the compound as a powder or when there is a potential for aerosol generation. A half-mask or full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.[9]

Procedural Guidance for Safe Handling and Disposal

Adherence to strict operational protocols is as critical as the use of appropriate PPE. The following step-by-step procedures are designed to ensure a safe working environment.

Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is vital to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Shoe Covers Don2 2. Inner Gloves Don1->Don2 Don3 3. Lab Coat/Suit Don2->Don3 Don4 4. Respirator Don3->Don4 Don5 5. Goggles & Face Shield Don4->Don5 Don6 6. Outer Gloves Don5->Don6 Dof1 1. Shoe Covers Dof2 2. Outer Gloves Dof1->Dof2 Dof3 3. Lab Coat/Suit Dof2->Dof3 Dof4 4. Goggles & Face Shield Dof3->Dof4 Dof5 5. Inner Gloves Dof4->Dof5 Dof6 6. Respirator Dof5->Dof6

Caption: Correct donning and doffing procedures for PPE.

Engineering Controls

All handling of 4-Chlorophenyl quinoline-8-sulfonate should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] An emergency eyewash station and safety shower must be readily accessible.[1]

Decontamination and Spill Management

In the event of a spill, evacuate the area and alert safety personnel. Only trained individuals with appropriate PPE should manage the cleanup. Use an absorbent material to contain the spill, and then decontaminate the area with a suitable cleaning agent. All contaminated materials must be disposed of as hazardous waste.

Disposal Plan

Due to the presence of a chlorinated aromatic ring, 4-Chlorophenyl quinoline-8-sulfonate should be considered a persistent organic pollutant.[10] As such, it must not be disposed of down the drain or in regular waste.[10]

Waste Segregation and Disposal Workflow:

Disposal_Workflow Start Generate Waste (Solid or Liquid) Segregate Segregate into Clearly Labeled, Compatible Waste Containers Start->Segregate Store Store in a Designated Hazardous Waste Area Segregate->Store Dispose Arrange for Professional Disposal via a Licensed Contractor Store->Dispose Incinerate High-Temperature Incineration (Recommended) Dispose->Incinerate

Caption: Waste disposal workflow for 4-Chlorophenyl quinoline-8-sulfonate.

All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in designated, sealed containers and disposed of through a licensed hazardous waste management company, preferably via high-temperature incineration to ensure complete destruction.[11]

Conclusion: A Culture of Safety

The responsible use of 4-Chlorophenyl quinoline-8-sulfonate in a research and development setting necessitates a proactive and informed approach to safety. By understanding the inherent hazards of its chemical structure and implementing the multi-layered PPE and handling protocols outlined in this guide, researchers can significantly mitigate the risks of exposure. This commitment to safety not only protects individual well-being but also fosters a robust and ethical scientific environment.

References

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • 1,1-DICHLORO-2,2-BIS-(p-CHLOROPHENYL)ETHANE. (2006, April). New Jersey Department of Health. Retrieved February 20, 2026, from [Link]

  • Sulfonate alpha-olefin Safety Data Sheet. (n.d.). Interchimie. Retrieved February 20, 2026, from [Link]

  • 4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY. (2002, December). New Jersey Department of Health. Retrieved February 20, 2026, from [Link]

  • Quinoline TS (JPH444) Safety Data Sheet. (n.d.). CPAchem. Retrieved February 20, 2026, from [Link]

  • SODIUM ALLYL SULFONATE SOLUTION Safety Data Sheet. (2017, May). Esseco do Brasil. Retrieved February 20, 2026, from [Link]

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